6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Description
Properties
IUPAC Name |
6-chloro-1-methylimidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-11-4-10-5-3-9-7(8)2-6(5)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVZGKRCLXIBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=CN=C(C=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60515781 | |
| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-46-1 | |
| Record name | 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60515781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS: 7205-46-1)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Scaffold in Medicinal Chemistry
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a valuable scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its applications, particularly as a crucial building block in the synthesis of kinase inhibitors and other bioactive molecules. The information presented herein is intended to empower researchers to leverage the full potential of this versatile compound in their drug discovery endeavors.
Physicochemical and Structural Characteristics
This compound is a solid at room temperature with a molecular weight of 167.60 g/mol . Its chemical structure features a fused imidazole and pyridine ring system, with a chlorine atom at the 6-position and a methyl group on the imidazole nitrogen. This arrangement of atoms imparts specific electronic and steric properties that are crucial for its biological activity and synthetic utility.
| Property | Value | Source |
| CAS Number | 7205-46-1 | --INVALID-LINK--[1] |
| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK--[1] |
| Molecular Weight | 167.60 | --INVALID-LINK--[1] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | --INVALID-LINK--[1] |
| Predicted logP | 1.6217 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptors | 3 | --INVALID-LINK--[1] |
| Hydrogen Bond Donors | 0 | --INVALID-LINK--[1] |
| Rotatable Bonds | 0 | --INVALID-LINK--[1] |
Synthesis of the Imidazo[4,5-c]pyridine Core: A Plausible Experimental Approach
While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a plausible and efficient synthetic route can be devised based on established methodologies for the construction of the imidazo[4,5-c]pyridine scaffold.[2] The most common approach involves the cyclization of a suitably substituted 3,4-diaminopyridine with a one-carbon synthon.
A logical precursor for this synthesis is 2-chloro-4-nitro-3-(methylamino)pyridine. The subsequent reduction of the nitro group to an amine, followed by cyclization with an orthoformate, would yield the desired product. This method is widely used for the formation of the imidazole ring in related heterocyclic systems.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Chloro-4-nitro-3-(methylamino)pyridine
-
To a stirred solution of 2-chloro-3-(methylamino)pyridine in concentrated sulfuric acid, cooled to 0°C, add fuming nitric acid dropwise while maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield 2-chloro-4-nitro-3-(methylamino)pyridine.
-
Self-Validation: The product can be characterized by ¹H NMR and mass spectrometry to confirm the introduction of the nitro group at the 4-position.
Step 2: Synthesis of 2-Chloro-N³-methylpyridine-3,4-diamine
-
To a solution of 2-chloro-4-nitro-3-(methylamino)pyridine in ethanol or a mixture of ethanol and water, add iron powder and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the hot reaction mixture through a pad of celite to remove the iron catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-N³-methylpyridine-3,4-diamine, which can be used in the next step without further purification or purified by column chromatography.
-
Self-Validation: Successful reduction can be confirmed by the disappearance of the nitro group signal in the IR spectrum and the appearance of a new primary amine signal. Mass spectrometry will show the expected decrease in molecular weight.
Step 3: Synthesis of this compound
-
A mixture of 2-chloro-N³-methylpyridine-3,4-diamine and triethyl orthoformate is heated at reflux in the presence of a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature.
-
The excess triethyl orthoformate is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the final product, this compound.
-
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The Role of this compound in Drug Discovery
The imidazo[4,5-c]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, primarily due to its bioisosteric resemblance to purine. This structural similarity allows it to effectively interact with the ATP-binding sites of various kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
This compound serves as a key intermediate in the synthesis of a diverse range of kinase inhibitors. The chlorine atom at the 6-position provides a reactive handle for further functionalization through nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains to modulate potency, selectivity, and pharmacokinetic properties. The methyl group at the 1-position can influence the compound's solubility and metabolic stability.
Application as a Kinase Inhibitor Building Block: A Conceptual Pathway
The utility of this compound is exemplified by its potential use in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors.[3] DNA-PK is a key enzyme in the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy.
References
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine molecular structure and conformation
An In-depth Technical Guide to the Molecular Structure and Conformation of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Authored by Gemini, Senior Application Scientist
This guide provides a detailed examination of the molecular architecture and conformational properties of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. As a purine isostere, the imidazo[4,5-c]pyridine scaffold is a foundational component in the design of various bioactive molecules.[1] Understanding its structural nuances is critical for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.
Core Molecular Structure
This compound (CAS No. 7205-46-1) possesses a fused bicyclic heteroaromatic system.[2][3] This core is composed of a pyridine ring fused to an imidazole ring. The systematic numbering of this system places a chlorine atom at the 6-position of the pyridine ring and a methyl group on the nitrogen at the 1-position of the imidazole ring.
The fundamental structure is depicted below:
Caption: Atomic connectivity in this compound.
This scaffold's electronic properties and geometric constraints are key determinants of its interaction with biological targets. Computational predictions provide initial insights into its physicochemical characteristics, which are essential for drug design.
| Property | Predicted Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [2] |
| Molecular Weight | 167.60 g/mol | [2] |
| LogP | 1.62 | [2] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 0 | [2] |
Conformational Analysis: A Rigid, Planar Core
The conformational flexibility of a molecule is a critical factor in its ability to bind to a target protein. For this compound, the fused aromatic ring system inherently restricts rotation, suggesting a predominantly rigid structure.
Insights from X-ray Crystallography
While a crystal structure for the parent this compound was not found in a survey of publicly available databases, invaluable conformational data can be derived from the crystal structure of a closely related derivative, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea.[4][5]
Causality: In drug development, it is a common and validated practice to use high-resolution crystal structures of derivatives to infer the conformational properties of a common, rigid core scaffold. The energetic barrier to deforming the fused aromatic system is significantly high, meaning its fundamental geometry is preserved across different derivatives.
The crystallographic study of this derivative reveals that the 1H-imidazo[4,5-c]pyridine ring system is exceptionally planar, with a root-mean-square (r.m.s.) deviation of only 0.087 Å.[4][5] This planarity is a defining feature of the scaffold. The only source of conformational variability in the parent molecule would be the rotation of the N1-methyl group, which has a negligible impact on the overall shape of the bicyclic core.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. Page loading... [guidechem.com]
- 4. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives
Abstract: The 1H-imidazo[4,5-c]pyridine scaffold, a structural isomer of purine, represents a "privileged" heterocyclic system in medicinal chemistry. Its ability to engage with a multitude of biological targets has led to the development of derivatives with a wide spectrum of pharmacological activities. This guide focuses specifically on derivatives of the 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine core, exploring their synthesis, prominent biological activities, and the underlying mechanisms of action. We will delve into their significant potential as anticancer agents, particularly as kinase inhibitors, and touch upon other emerging therapeutic applications. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising chemical class.
Introduction: The Imidazo[4,5-c]pyridine Scaffold
Imidazopyridines are bicyclic heterocyclic compounds containing a fused imidazole and pyridine ring. Their structural resemblance to endogenous purines allows them to act as bioisosteres, interacting with enzymes and receptors that recognize purine-based ligands.[1] This mimicry is a cornerstone of their diverse biological profile, which includes anticancer, antiviral, anti-inflammatory, and CNS-modulating activities.[1][2]
The imidazo[4,5-c]pyridine isomer, in particular, has been the subject of intensive investigation. The introduction of specific substituents onto this core structure allows for the fine-tuning of its pharmacological properties. The 6-Chloro-1-methyl substitution pattern serves as a key anchor for synthetic elaboration and has been shown to be a critical component in derivatives targeting various disease pathways. The chlorine atom at the 6-position can act as a synthetic handle for further modification or contribute to binding interactions, while the N1-methyl group can influence solubility, metabolic stability, and the orientation of the molecule within a target's binding site.
This guide will synthesize the current knowledge on these specific derivatives, focusing on their validated biological activities and the experimental methodologies used to elucidate them.
Synthetic Strategies: Building the Core
The generation of a diverse library of derivatives is predicated on a robust and flexible synthetic route to the core scaffold. While multiple strategies exist for imidazopyridine synthesis, a common approach for functionalized 1H-imidazo[4,5-c]pyridines involves the construction of the imidazole ring onto a pre-functionalized pyridine precursor.
A representative synthetic pathway often starts with a substituted diaminopyridine. For the target scaffold, this would typically involve cyclization reactions. For instance, the synthesis of a urea-based derivative, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea , involves a multi-step process that includes reduction of a nitro group, cyclization with an orthoformate to form the imidazole ring, and subsequent amination and coupling reactions to append the urea moiety.[3]
View Generalized Synthetic Workflow (DOT Language)
Caption: Generalized workflow for the synthesis of functionalized 1H-imidazo[4,5-c]pyridines.
This modular approach is crucial for drug discovery, as it allows for the systematic modification of different parts of the molecule (R-groups) to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Key Biological Activity: Anticancer Properties
The most extensively documented biological activity of imidazo[4,5-c]pyridine derivatives is their potential as anticancer agents. This activity is largely driven by their ability to inhibit protein kinases, enzymes that play a critical role in cell signaling, proliferation, and survival.
3.1. Mechanism of Action: Kinase Inhibition
Many cancers are characterized by the dysregulation of protein kinase signaling pathways. Small molecule inhibitors that can block the activity of these kinases are a major class of targeted cancer therapies. Imidazo[4,5-c]pyridine derivatives have been identified as potent inhibitors of several key kinases implicated in cancer.
DNA-PK is a serine/threonine kinase that plays a central role in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[4] Radiation therapy, a cornerstone of cancer treatment, works by inducing extensive DSBs in tumor cells.[5] By inhibiting DNA-PK, cancer cells are unable to repair this radiation-induced damage, leading to cell death. This makes DNA-PK inhibitors potent radiosensitizers .
A series of 6-anilino imidazo[4,5-c]pyridin-2-ones have been developed as highly potent and selective DNA-PK inhibitors.[4] Structure-activity studies led to the identification of compounds with nanomolar inhibitory activity against DNA-PK and excellent selectivity over related kinases like PI3K.[5] These compounds demonstrated robust radiosensitization across a broad range of cancer cell lines and, importantly, showed efficacy in sensitizing tumor xenografts to radiation in vivo.[4]
View DNA-PK Inhibition Pathway (DOT Language)
Caption: Inhibition of DNA-PK by imidazo[4,5-c]pyridine derivatives prevents DNA repair.
Src family kinases (SFKs) are non-receptor tyrosine kinases that are frequently overexpressed or hyperactivated in various cancers, including glioblastoma (GBM).[6] Deregulated SFK signaling is a key driver of tumor growth, invasion, and angiogenesis. Consequently, SFK inhibitors are an attractive therapeutic strategy.
Recently, a novel series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as SFK inhibitors for the treatment of GBM.[6] Several compounds exhibited potent, submicromolar inhibition of Src and Fyn, two key members of the SFK family. The most active compounds showed effective antiproliferative activity against multiple GBM cell lines, with potency comparable to the known SFK inhibitor PP2.[6] Molecular modeling and ADME predictions further suggested that these compounds possess favorable properties for CNS drug candidates, a critical requirement for treating brain tumors.[6]
3.2. Other Anticancer Mechanisms
While kinase inhibition is a primary focus, imidazo[4,5-c]pyridine derivatives show potential against other cancer targets.
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is another enzyme crucial for DNA repair. Imidazo[4,5-c]pyridines have been developed with potent PARP inhibitory activity (IC50 of 8.6 nM for one derivative), which enhances the efficacy of DNA-damaging chemotherapeutics like temozolomide.[1]
-
Topoisomerase II and VEGFR2/EGFR Inhibition: Hybrid molecules combining the imidazo[4,5-c]pyridine scaffold with urea functional groups have shown significant anticancer activity against lung (A-549) and breast (MCF-7) cancer cell lines.[7] Docking studies suggest these compounds may exert their effects through favorable binding to multiple targets, including Topoisomerase II, VEGFR2, and EGFR.[7]
3.3. Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative imidazo[4,5-c]pyridine derivatives against various cancer-related targets.
| Compound Class | Target | Activity Metric | Value | Cell Line(s) | Reference |
| 6-Anilino Imidazo[4,5-c]pyridin-2-one | DNA-PK | IC50 | Nanomolar range | HAP1, HCT116 | [4][5] |
| Imidazo[4,5-c]pyridin-2-one | Src/Fyn Kinase | IC50 | Sub-micromolar | U87, U251 | [6] |
| Imidazo[4,5-c]pyridine | PARP | IC50 | 8.6 nM | MDA-MB-468, SW-620 | [1] |
| Imidazo[4,5-c]pyridine-Urea Hybrid | - | IC50 | 11.56 µM | A-549 | [7] |
| Imidazo[4,5-c]pyridine-Urea Hybrid | - | IC50 | 17.88 µM | MCF-7 | [7] |
Other Therapeutic Applications
While the anticancer potential is most prominent, the unique structure of the imidazo[4,5-c]pyridine core lends itself to interaction with other biological targets.
4.1. Central Nervous System (CNS) Activity
Various imidazopyridine isomers are known to be potent modulators of targets within the CNS, making them valuable scaffolds for developing treatments for psychiatric and neurodegenerative diseases.[2] Derivatives of the imidazo[4,5-c]pyridine scaffold have been investigated as:
-
GABA-A Receptor Agonists: The compound Bamaluzole, which features an imidazo[4,5-c]pyridine core, was patented as a GABA-A receptor agonist for its anticonvulsant properties.[1]
-
Multi-target Ligands: The scaffold is being explored for its ability to interact with a range of CNS targets, including enzymes like FAAH and LRRK2, and receptors for serotonin, dopamine, and adenosine, which are implicated in conditions like Alzheimer's and Parkinson's disease.[2][8]
4.2. Antiviral and Antimicrobial Potential
The broader class of imidazopyridines has shown promise as anti-infective agents.[9] While data specifically on 6-Chloro-1-methyl derivatives is sparse, related compounds have demonstrated:
-
Antiviral Activity: Imidazo[4,5-b]pyridine derivatives have shown activity against Hepatitis B Virus (HBV).[10]
-
Antifungal Activity: Certain imidazo[4,5-c]pyridine derivatives are being investigated as inhibitors of glucosamine-6-phosphate synthase, a key enzyme in the synthesis of fungal cell walls.[1]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. Below are detailed methodologies for two key assays used to characterize the anticancer activity of these derivatives.
5.1. Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 value of a test compound against a specific protein kinase (e.g., DNA-PK, Src).
Principle: The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to kinase activity. A luciferase/luciferin system is used to generate a luminescent signal from the remaining ATP. Inhibition of the kinase results in less ATP consumption and a higher luminescent signal.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 384-well plate.
-
Kinase Reaction Setup:
-
To each well containing the test compound, add the kinase buffer, the specific substrate peptide, and recombinant human kinase enzyme (e.g., DNA-PK).
-
Causality Check: Including "no enzyme" and "no substrate" controls is critical to ensure the signal is dependent on kinase activity. A "vehicle control" (DMSO only) represents 0% inhibition.
-
-
Initiate Reaction: Add an ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure assay sensitivity.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time must be within the linear range of the reaction, determined during assay validation.
-
Reaction Termination & Detection: Add a commercial ATP detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent simultaneously stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the signal, measure luminescence using a plate reader.
-
Data Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
View Kinase Assay Workflow (DOT Language)
Caption: Step-by-step workflow for a luminescence-based in vitro kinase assay.
5.2. Protocol: Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of a cell population as an indicator of cell viability after treatment with a test compound.
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium. The quantity of formazan product, measured by absorbance, is directly proportional to the number of living cells in the culture.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, U87) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a "no cells" blank control.
-
Incubation: Return the plate to the incubator for a specified exposure time (e.g., 72 hours).
-
Causality Check: The 72-hour time point is chosen to allow for multiple cell doubling times, ensuring that the assay measures not just toxicity but also antiproliferative effects.
-
-
Reagent Addition: Add a combined MTS/PMS solution to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The formazan product will develop during this time.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the "no cells" blank from all other wells. Calculate percent viability relative to the vehicle-treated control cells. Plot the results and determine the GI50/IC50 value as described for the kinase assay.
Conclusion and Future Perspectives
Derivatives of the this compound scaffold have emerged as a versatile and potent class of compounds with significant therapeutic potential, particularly in oncology. Their ability to selectively inhibit key protein kinases like DNA-PK and Src provides a strong rationale for their continued development as targeted anticancer agents and radiosensitizers.
Future research should focus on several key areas:
-
Expansion of SAR: Systematic exploration of substituents at other positions of the pyridine and imidazole rings is needed to further optimize potency and selectivity.
-
Pharmacokinetic Profiling: In-depth ADME/Tox studies are required to identify candidates with drug-like properties suitable for clinical development.
-
Exploration of Other Targets: The initial findings in CNS and anti-infective research warrant a broader screening of these derivatives against other relevant biological targets to uncover new therapeutic applications.
The foundational chemistry and promising biological activities of this scaffold provide a solid platform for the discovery of next-generation therapeutics for a range of challenging diseases.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives [mdpi.com]
- 2. Imidazopyridine-based selective and multifunctional ligands of biological targets associated with psychiatric and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imidazo[4,5-c]pyridine Scaffold - A Privileged Heterocycle in Drug Discovery
The landscape of medicinal chemistry is perpetually in search of molecular frameworks that offer a blend of synthetic accessibility, structural rigidity, and the capacity for diverse functionalization. Among these, the imidazo[4,5-c]pyridine core, a bioisostere of purine, has emerged as a "privileged structure."[1][2] Its intrinsic ability to engage in a multitude of biological interactions, particularly through hydrogen bonding and aromatic stacking, has rendered it a cornerstone in the design of novel therapeutics targeting a wide array of pathologies, from cancer to viral infections.[3][4] This guide delves into a particularly strategic building block within this family: 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine . We will explore its synthesis, reactivity, and its instrumental role in the generation of potent and selective modulators of critical biological targets.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. Below is a summary of key computed and available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [5] |
| Molecular Weight | 167.60 g/mol | [5] |
| CAS Number | 7205-46-1 | [5] |
| Topological Polar Surface Area (TPSA) | 30.71 Ų | [5] |
| logP (calculated) | 1.6217 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Hydrogen Bond Donors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
Synthesis of the Core Scaffold: A Strategic Approach
While a definitive, step-by-step solution-phase synthesis for this compound is not extensively detailed in publicly available literature, a robust synthetic strategy can be constructed based on established methodologies for related imidazopyridine systems, particularly solid-phase synthesis approaches.[2][6] The following proposed synthesis leverages a convergent strategy, starting from a commercially available dichloropyridine derivative.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-methyl-4-chloro-3-nitropyridin-2-amine
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 equiv) in dimethyl sulfoxide (DMSO), add an aqueous solution of methylamine (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to yield N-methyl-4-chloro-3-nitropyridin-2-amine.
Step 2: Synthesis of N2-methyl-4-chloropyridine-2,3-diamine
-
To a suspension of N-methyl-4-chloro-3-nitropyridin-2-amine (1.0 equiv) in a mixture of ethanol and water, add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield N2-methyl-4-chloropyridine-2,3-diamine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound
-
Dissolve the crude N2-methyl-4-chloropyridine-2,3-diamine (1.0 equiv) in triethyl orthoformate and add a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor the cyclization by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess triethyl orthoformate.
-
Purify the residue by column chromatography on silica gel to afford this compound.
The Reactivity Landscape: A Hub for Molecular Diversification
The true power of this compound as a building block lies in the reactivity of the C6-chloro substituent. This electron-deficient pyridine ring is activated towards a variety of transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Caption: Key reactions for the functionalization of the 6-chloro position.
Palladium-Catalyzed Cross-Coupling Reactions
1. Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl moieties at the C6 position.[7][8][9][10]
-
General Protocol:
-
To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃) in a solvent system such as dioxane/water or toluene/ethanol, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
-
2. Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, providing access to a diverse range of 6-amino-substituted imidazo[4,5-c]pyridines.[11][12][13][14][15]
-
General Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous solvent (e.g., toluene, dioxane).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, filter through Celite, and concentrate.
-
Purify the residue by column chromatography.
-
3. Sonogashira Coupling: This reaction is utilized to introduce alkynyl groups at the C6 position, which can serve as versatile handles for further transformations.[16][17][18][19][20]
-
General Protocol:
-
To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2-1.5 equiv) in a suitable solvent (e.g., THF, DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine).
-
Stir the reaction at room temperature to 60 °C for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction, extract with an organic solvent, and purify by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring in the imidazo[4,5-c]pyridine system facilitates nucleophilic aromatic substitution at the C6 position, particularly with strong nucleophiles.
-
General Considerations: This reaction is typically performed with oxygen, nitrogen, or sulfur nucleophiles. The reaction rate can be enhanced by heating.
Medicinal Chemistry Applications: A Case Study in Kinase Inhibition
The imidazo[4,5-c]pyridine scaffold has been extensively explored in the development of kinase inhibitors. The structural resemblance to the purine core of ATP allows for competitive binding at the ATP-binding site of various kinases. The this compound building block provides a strategic entry point for creating libraries of kinase inhibitors with diverse substitution patterns at the C6 position, which often projects into the solvent-exposed region of the kinase active site.
Structure-Activity Relationship (SAR) Insights
While specific SAR studies on this compound derivatives are not widely published, general trends can be extrapolated from related imidazopyridine kinase inhibitors:
-
C6-Substituent: Large, flexible, or polar substituents at the C6 position can enhance potency and selectivity by forming additional interactions with the protein surface or by improving pharmacokinetic properties.
-
N1-Methyl Group: The methyl group at the N1 position can improve metabolic stability and cellular permeability compared to the unsubstituted analogue.
-
C2-Position: Substitution at the C2 position is often crucial for establishing key hydrogen bond interactions with the hinge region of the kinase.
Conclusion
This compound is a highly versatile and strategically important building block in modern medicinal chemistry. Its robust synthesis, coupled with the diverse reactivity of the C6-chloro group, provides a powerful platform for the rapid generation of compound libraries targeting a wide range of biological targets. As the demand for novel therapeutics continues to grow, the strategic deployment of such privileged scaffolds will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- 1. US20240082248A1 - Process for preparation of mavacamten and solid state forms thereof - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.rug.nl [research.rug.nl]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Spectroscopic Characterization of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: A Technical Guide
Abstract
Introduction: The Significance of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
The imidazo[4,5-c]pyridine core is a privileged structure in modern pharmacology, forming the backbone of numerous therapeutic agents. The specific substitution pattern of this compound, featuring a chlorine atom, a methyl group, and a fused imidazole ring, imparts a unique electronic and steric profile. This profile governs its interaction with biological targets, making precise spectroscopic characterization a critical step in its synthesis, quality control, and application in drug discovery pipelines.
This guide serves as a valuable resource for researchers by providing a detailed predictive analysis of its spectroscopic signature, thereby aiding in its identification and characterization.
Predicted Spectroscopic Data
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally related compounds reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.
The proton NMR spectrum is expected to exhibit four distinct signals corresponding to the four different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |
| ~ 8.0 - 8.2 | Singlet | 1H | H2 | The proton on the imidazole ring (C2) is expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of the adjacent nitrogen atoms. |
| ~ 7.8 - 8.0 | Singlet | 1H | H4 | The proton at C4 of the pyridine ring is deshielded by the adjacent nitrogen and the fused imidazole ring. |
| ~ 7.3 - 7.5 | Singlet | 1H | H7 | The proton at C7 is influenced by the electron-donating nitrogen of the imidazole and the electron-withdrawing chlorine at C6. |
| ~ 3.8 - 4.0 | Singlet | 3H | N-CH₃ | The methyl protons attached to the nitrogen atom are expected in this region, typical for N-methyl groups on heteroaromatic systems. |
Predicted in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~ 145 - 150 | C2 | The carbon in the imidazole ring between the two nitrogen atoms is expected to be significantly downfield. |
| ~ 140 - 145 | C7a | A quaternary carbon at the fusion of the two rings. |
| ~ 138 - 142 | C4 | Aromatic CH carbon in the pyridine ring. |
| ~ 130 - 135 | C6 | The carbon bearing the chlorine atom will be shifted downfield due to the halogen's electronegativity. |
| ~ 115 - 120 | C5 | A quaternary carbon at the fusion of the two rings. |
| ~ 110 - 115 | C7 | Aromatic CH carbon in the pyridine ring. |
| ~ 30 - 35 | N-CH₃ | The N-methyl carbon is expected in the aliphatic region. |
Predicted in a standard deuterated solvent such as CDCl₃ or DMSO-d₆.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will be characterized by the following key absorption bands.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (N-CH₃) |
| 1620 - 1580 | C=N stretch | Imidazole and Pyridine rings |
| 1550 - 1450 | C=C stretch | Aromatic ring skeletal vibrations |
| 1100 - 1000 | C-Cl stretch | Aryl-Chloride |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₇H₆ClN₃, with a monoisotopic molecular weight of approximately 167.02 g/mol .[1]
| m/z Value | Interpretation |
| 167/169 | Molecular ion (M⁺) peak. The presence of a chlorine atom will result in an M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is a characteristic isotopic pattern for chlorine. |
| 152/154 | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 126 | Loss of the chlorine radical (•Cl) from the molecular ion. |
Experimental Protocols for Spectroscopic Analysis
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy Workflow
Caption: Workflow for NMR data acquisition and processing.
FTIR Spectroscopy Workflow
Caption: Workflow for FTIR data acquisition using an ATR accessory.
Mass Spectrometry Workflow (Electron Ionization)
Caption: Workflow for Mass Spectrometry data acquisition using Electron Ionization.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While awaiting the publication of definitive experimental data, the predictive analyses and standardized protocols presented herein offer valuable guidance for researchers engaged in the synthesis and application of this important heterocyclic compound. The provided workflows for NMR, IR, and Mass Spectrometry are designed to ensure data quality and consistency, facilitating the robust characterization of this and related molecules in a research and development setting.
References
The 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Scaffold: A Privileged Framework for Targeting Key Drivers of Cancer
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
The 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine core represents a strategic starting point for the development of potent and selective modulators of critical therapeutic targets in oncology. Its structural resemblance to the endogenous purine scaffold allows it to effectively access the ATP-binding sites of numerous enzymes, particularly protein kinases and DNA repair proteins that are fundamental to cancer cell proliferation and survival. This guide provides a comprehensive analysis of the most promising therapeutic targets for derivatives of this scaffold, detailing the mechanistic rationale, presenting key structure-activity relationship (SAR) data, and offering robust experimental protocols for their evaluation. We will explore the development of inhibitors for DNA-Dependent Protein Kinase (DNA-PK), Aurora Kinases, Poly (ADP-ribose) Polymerase-1 (PARP-1), FMS-like Tyrosine Kinase 3 (FLT3), and Src Family Kinases (SFKs), underscoring the versatility and therapeutic potential of this chemical framework.
The Strategic Advantage of the Imidazo[4,5-c]pyridine Core
The imidazo[4,5-c]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. Its bioisosteric relationship with purines enables it to form key hydrogen bonding interactions with the hinge region of many kinase active sites, a foundational interaction for potent inhibition. The 6-chloro and 1-methyl substituents on the core molecule serve as crucial synthetic handles and modulators of physicochemical properties.
-
The 6-Chloro Position: This is a versatile site for nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen and the fused imidazole ring activates the chloro-substituent, allowing for the introduction of a wide array of amine-containing fragments. This position is frequently exploited to install substituents that occupy the solvent-exposed region of the ATP-binding pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
The 1-Methyl Position: The N-methyl group directs the regioselectivity of subsequent chemical modifications and can influence the conformational presentation of the molecule within the target's active site. It also serves to block potential metabolic N-dealkylation, enhancing metabolic stability.
This inherent chemical tractability allows for the systematic exploration of chemical space around the core, facilitating the optimization of derivatives against a panel of high-value oncology targets.
Key Therapeutic Targets and Derivative Classes
Derivatives of the this compound scaffold have shown significant promise against several classes of enzymes that are dysregulated in cancer.
DNA-Dependent Protein Kinase (DNA-PK) Inhibitors as Radiosensitizers
DNA-PK is a pivotal serine/threonine protein kinase in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[1] Since many cancer therapies, particularly ionizing radiation, induce DSBs, inhibiting DNA-PK can prevent cancer cells from repairing this lethal damage, thereby sensitizing them to treatment.[1]
Imidazo[4,5-c]pyridin-2-one derivatives have been identified as a novel class of potent and selective DNA-PK inhibitors.[1][2] The development of these compounds often involves a scaffold hopping strategy from multi-kinase inhibitors, leveraging the imidazopyridinone core to achieve high selectivity.[2]
Mechanism of Action & Binding Mode: These inhibitors function as ATP-competitive ligands. Docking studies suggest that the imidazo[4,5-c]pyridine core forms critical hydrogen bonds with the hinge region of the DNA-PK catalytic subunit (DNA-PKcs). Specifically, the pyridine nitrogen (N-5) can form a contact with residues like LEU3806, while the 2-one oxygen interacts with THR3811.[1] Substituents introduced at the 6-position, replacing the chlorine, project into the active site and can be optimized to enhance potency and selectivity.[3]
Table 1: Representative Imidazo[4,5-c]pyridin-2-one DNA-PK Inhibitors and Radiosensitization Data
| Compound ID | Structure (Illustrative) | DNA-PK IC50 (nM) | Radiosensitization (S50, µM) in HCT116/54C cells |
| Compound A | 6-(4-methoxy-anilino)-3-methyl-1-cyclopentyl-imidazo[4,5-c]pyridin-2-one | 7.3 | 0.26 |
| Compound B | 6-(3-fluoro-4-methoxy-anilino)-3-methyl-1-cyclopentyl-imidazo[4,5-c]pyridin-2-one | 2.5 | Not Reported |
| AZD7648 | (Reference Compound) | Potent | 0.061 |
Data synthesized from authoritative sources.[1][4]
Aurora Kinase Inhibitors for Mitotic Catastrophe
The Aurora kinases (A, B, and C) are essential regulators of mitosis, governing processes from centrosome maturation to cytokinesis. Their overexpression is common in a wide range of human cancers, making them attractive therapeutic targets.[5] Inhibition of Aurora kinases leads to severe mitotic defects, ultimately triggering apoptosis or "mitotic catastrophe."
The closely related imidazo[4,5-b]pyridine scaffold has been extensively explored for Aurora kinase inhibition, with derivatives demonstrating potent, dual inhibition of Aurora A and Aurora B.[5][6] The design principles are directly translatable to the imidazo[4,5-c]pyridine core.
Mechanism of Action & Selectivity: These compounds bind to the ATP pocket of Aurora kinases. The core scaffold interacts with the hinge residue Ala213.[5] Achieving selectivity between Aurora A and B is possible by exploiting differences in their ATP-binding pockets. For instance, Aurora A has a threonine (T217) at a key "gatekeeper" position, which can be targeted by specifically designed substituents to achieve isoform-selective inhibition.[7]
Table 2: Representative Imidazo[4,5-b]pyridine Aurora/FLT3 Kinase Inhibitors
| Compound ID | Structure (Illustrative) | Aurora-A Kd (nM) | Aurora-B Kd (nM) | FLT3 Kd (nM) |
| Cmpd. 27e | 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | 7.5 | 48 | 6.2 |
| Cmpd. 31 | 2-(4-(6-chloro-2-(4-(dimethylamino)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | 42 (IC50) | 198 (IC50) | Not Reported |
Data from authoritative sources.[5][8]
PARP-1 Inhibitors for Synthetic Lethality
Poly (ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks.[9] In cancers with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, inhibiting PARP-1 leads to the accumulation of DSBs that cannot be repaired, resulting in a powerful synthetic lethal effect.[9]
Imidazo[4,5-c]pyridinecarboxamide derivatives have been successfully developed as potent PARP-1 inhibitors.[10][11] The design often involves using the imidazopyridine core as a bioisosteric replacement for the phthalazine or benzimidazole nuclei found in other approved PARP inhibitors like Olaparib.
Mechanism of Action: The carboxamide side chain is crucial for activity, forming key hydrogen bonds with Gly863 and Ser904 in the nicotinamide-binding pocket of PARP-1. The imidazo[4,5-c]pyridine core itself engages in hydrophobic interactions with residues such as Tyr907 and Tyr896.[9]
Table 3: Representative Imidazo[4,5-c]pyridinecarboxamide PARP-1 Inhibitors
| Compound ID | Structure (Illustrative) | PARP-1 IC50 (nM) |
| Compound 11a | 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide | 8.6 |
| Compound 8d | (Structure with cyclic amine) | 528 |
Data from authoritative sources.[10][11]
FLT3 and Src Family Kinase Inhibitors
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), are common drivers in Acute Myeloid Leukemia (AML) and are associated with poor prognosis.[12] Several imidazo[4,5-b]pyridine derivatives have been identified as potent dual Aurora/FLT3 inhibitors, demonstrating the scaffold's utility against this important AML target.[5]
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that regulate pathways involved in cell proliferation, survival, and migration. Their dysregulation is a hallmark of many solid tumors, including glioblastoma.[13] Novel imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as SFK inhibitors, showing potent activity against Src and Fyn kinases and effective anti-proliferative effects in glioblastoma cell lines.[13]
Experimental Design & Protocols
The following section outlines detailed, self-validating protocols for the synthesis and evaluation of derivatives based on the this compound scaffold.
General Synthetic Workflow: Derivatization at the C6-Position
The chlorine atom at the C6 position is the primary site for introducing diversity. A typical workflow involves a nucleophilic aromatic substitution (SNAr) reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO), add the desired amine (1.2-2.0 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to 100-150 °C. The reaction progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent like Ethyl Acetate or Dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
Primary Biochemical Assay: DNA-PK Inhibition
This protocol describes an in vitro assay to determine the IC50 of a test compound against DNA-PK using a luminescence-based readout that quantifies ATP consumption.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine as a Privileged Scaffold in Kinase Inhibition: A Mechanistic and Methodological Guide
Abstract
The imidazo[4,5-c]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, bearing a structural resemblance to purines that renders it adept at interacting with the ATP-binding sites of protein kinases.[1] This guide delves into the mechanistic underpinnings and investigational methodologies surrounding a specific, yet underexplored, derivative: 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. While direct extensive research on this particular molecule is nascent, this document synthesizes data from closely related analogs to postulate its mechanism of action, outline a comprehensive strategy for its characterization as a kinase inhibitor, and provide insights for future drug development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.
Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2] The development of small molecule kinase inhibitors has revolutionized targeted therapy. The imidazo[4,5-c]pyridine scaffold has emerged as a fertile ground for the discovery of novel kinase inhibitors due to its purine-like structure, which facilitates competitive binding to the highly conserved ATP pocket of various kinases.[1] Derivatives of this core have demonstrated potent inhibition against critical oncological targets, including DNA-dependent protein kinase (DNA-PK), Src family kinases, and poly(ADP-ribose) polymerase (PARP-1).[3][4][5] This guide focuses on the specific analog, this compound, as a focal point for understanding the broader potential of this chemical class.
Postulated Mechanism of Action: ATP-Competitive Inhibition
Based on extensive studies of related imidazopyridine-based kinase inhibitors, the primary mechanism of action for this compound is hypothesized to be ATP-competitive inhibition . This model posits that the molecule reversibly binds to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP, and thereby blocking the phosphorylation of downstream substrates. The N1 and N3 atoms of the imidazo[4,5-c]pyridine core are likely crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring ATP-competitive inhibitors.
Caption: ATP-Competitive Inhibition by this compound.
Potential Kinase Targets and Therapeutic Implications
The specific kinase targets of this compound remain to be definitively elucidated. However, based on the activity profiles of structurally similar compounds, several key kinase families are of high interest:
-
DNA-Dependent Protein Kinase (DNA-PK): A member of the PI3K-like kinase (PIKK) family, DNA-PK is a critical component of the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.[3] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies.[3] Imidazo[4,5-c]pyridin-2-one derivatives have been identified as potent and selective DNA-PK inhibitors.[3]
-
Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of signaling pathways that regulate cell proliferation, survival, and migration.[5] Aberrant Src activity is implicated in the progression of various cancers, including glioblastoma.[5]
-
FLT3 and Aurora Kinases: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Aurora kinases are serine/threonine kinases that are essential for mitotic progression. Dual inhibitors of FLT3 and Aurora kinases have shown promise in AML treatment.
The potential for this compound to target these kinases suggests its therapeutic utility primarily in oncology , with potential applications as a monotherapy or in combination with radiotherapy and chemotherapy.
Caption: Potential Kinase Targets and Downstream Pathways.
A Comprehensive Workflow for Kinase Inhibitor Characterization
To rigorously evaluate this compound as a kinase inhibitor, a multi-faceted experimental approach is essential. The following workflow provides a robust framework for its characterization.
Caption: A Step-by-Step Experimental Workflow.
Step 1: Biochemical Assays for In Vitro Potency
The initial step is to determine the compound's in vitro half-maximal inhibitory concentration (IC50) against a panel of purified kinases.
Protocol: TR-FRET Kinase Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare kinase, fluorescently labeled peptide substrate, and ATP solutions in assay buffer.
-
-
Assay Procedure:
-
Dispense the test compound into a 384-well assay plate, performing serial dilutions.
-
Add the kinase to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Stop the reaction by adding an EDTA-containing solution with a lanthanide-labeled antibody specific for the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a time-resolved fluorescence reader.
-
Calculate the ratio of acceptor to donor emission.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Assay Type | Principle | Advantages |
| TR-FRET | Measures the transfer of energy between a donor fluorophore (on an antibody) and an acceptor fluorophore (on a substrate) upon phosphorylation. | Homogeneous, high-throughput, sensitive. |
| Luminescence-Based | Measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®). | Simple, robust, widely applicable. |
| Radiometric | Measures the incorporation of radioactive 32P or 33P from ATP into a substrate. | Gold standard for sensitivity and direct measurement. |
Step 2: Cell-Based Assays for Cellular Efficacy
Demonstrating activity in a cellular context is a critical step to validate a kinase inhibitor.
Protocol: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to be dependent on a target kinase) to sub-confluency.
-
Treat the cells with increasing concentrations of this compound for a specified duration.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for the total protein of the substrate as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Step 3: Structural Biology for Mechanistic Insight
Elucidating the three-dimensional structure of the inhibitor bound to its target kinase provides invaluable information for understanding the mechanism of action and for guiding further medicinal chemistry efforts.
Protocol: X-ray Crystallography
-
Protein Expression and Purification:
-
Express and purify a high-quality, crystallizable form of the target kinase domain.
-
-
Co-crystallization:
-
Incubate the purified kinase with a molar excess of this compound.
-
Set up crystallization trials using various crystallization screens and conditions (e.g., vapor diffusion).
-
-
Data Collection and Structure Determination:
-
Harvest and cryo-protect suitable crystals.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data and solve the crystal structure by molecular replacement using a known kinase structure as a search model.
-
Refine the structure and model the inhibitor into the electron density map.
-
-
Structural Analysis:
-
Analyze the specific hydrogen bonds, hydrophobic interactions, and other molecular interactions between the inhibitor and the kinase active site.
-
Hypothetical Structure-Activity Relationship (SAR) Insights
Based on published data for related imidazo[4,5-c]pyridine analogs, we can postulate key SAR trends that could guide the optimization of this compound:
-
Position 6 (Chloro group): The chloro substituent is a common feature in many kinase inhibitors and can contribute to hydrophobic interactions within the ATP binding pocket. Modifications at this position could influence potency and selectivity.
-
Position 1 (Methyl group): The methyl group likely occupies a small hydrophobic pocket. Varying the size and nature of this substituent could modulate binding affinity.
-
Other Positions (e.g., 2, 4, and 7): These positions are often solvent-exposed and provide opportunities for introducing larger substituents to enhance potency, improve physicochemical properties, and fine-tune selectivity by interacting with regions outside the highly conserved ATP-binding site. For instance, the introduction of an aniline group at the 6-position has been shown to confer potent DNA-PK inhibitory activity.[3]
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, scaffold for the development of novel kinase inhibitors. Based on the extensive research on related analogs, it is likely to function as an ATP-competitive inhibitor with potential activity against key oncogenic kinases such as DNA-PK, Src family kinases, FLT3, and Aurora kinases. The comprehensive experimental workflow detailed in this guide provides a clear path for the thorough characterization of its mechanism of action, potency, and selectivity. Future research should focus on executing this workflow to generate robust preclinical data, which will be essential for validating its therapeutic potential and guiding its further development as a targeted therapy.
References
- 1. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel imidazo[4,5-c]pyridinecarboxamide derivatives as PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Synthesis of Imidazo[4,5-c]pyridines: A Legacy of Discovery and Innovation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-c]pyridine core, a fascinating heterocyclic scaffold and a bioisostere of purine, has captivated the attention of chemists and pharmacologists for over a century. Its structural resemblance to endogenous purines allows for interaction with a myriad of biological targets, leading to a broad spectrum of therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents. This guide delves into the rich history and discovery of the synthetic methodologies that have enabled the exploration of this privileged scaffold, from classical condensation reactions to modern, highly efficient catalytic systems. We will explore the causal relationships behind experimental choices, providing field-proven insights to guide contemporary research and development.
A Historical Perspective: Laying the Foundation
The journey into the synthesis of imidazopyridines began with pioneering work on related heterocyclic systems. While not directly focused on the imidazo[4,5-c] isomer, the early 20th-century explorations into pyridine chemistry were instrumental. The famed Chichibabin pyridine synthesis , reported by Aleksei Chichibabin in 1924, which involves the condensation of aldehydes or ketones with ammonia, laid the groundwork for constructing the pyridine ring, a key component of the imidazo[4,5-c]pyridine scaffold.[1][2]
The most direct and historically significant approach to the imidazo[4,5-c]pyridine core is an adaptation of the Phillips-Ladenburg benzimidazole synthesis .[3][4] This classical method involves the condensation of an ortho-diaminoarene with a carboxylic acid or its derivative under acidic conditions. For the synthesis of imidazo[4,5-c]pyridines, the readily available 3,4-diaminopyridine serves as the cornerstone starting material.
The Workhorse of Classical Synthesis: The Phillips-Ladenburg Approach
The condensation of 3,4-diaminopyridine with a variety of carboxylic acids or their equivalents remains a fundamental and widely practiced method for the synthesis of 2-substituted imidazo[4,5-c]pyridines.[5][6] The reaction is typically carried out at elevated temperatures, often with a dehydrating agent to drive the cyclization to completion.
The Role of Polyphosphoric Acid (PPA)
Polyphosphoric acid (PPA) has emerged as a particularly effective medium for this transformation, serving as both a solvent and a dehydrating agent.[5][7] The high viscosity of PPA necessitates elevated temperatures, but it efficiently promotes the formation of the imidazole ring.
The general mechanism for the PPA-mediated synthesis is depicted below:
Figure 1: General mechanism of the Phillips-Ladenburg synthesis of imidazo[4,5-c]pyridines.
Causality in Experimental Design: The choice of PPA is deliberate. Its ability to facilitate both the initial acylation of one of the amino groups and the subsequent intramolecular cyclization and dehydration in a one-pot fashion makes it a highly efficient choice. The high reaction temperatures are necessary to overcome the activation energy for the cyclization step and to ensure the reaction proceeds at a reasonable rate in the viscous PPA medium.
Microwave-Assisted Synthesis: A Leap in Efficiency
A significant advancement in the classical approach has been the application of microwave irradiation.[5][8] Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating, including dramatically reduced reaction times, often from hours to minutes, and frequently improved yields. This is attributed to the efficient and uniform heating of the reaction mixture by microwaves.
| Method | Typical Reaction Time | Typical Yield | Key Advantages | Key Disadvantages |
| Conventional Heating (PPA) | 6-24 hours | ~75%[5] | Simple, one-pot | Long reaction times, high temperatures, viscous medium |
| Microwave Irradiation | 5-30 minutes | 71-92%[5] | Rapid, often higher yields | Requires specialized equipment |
Table 1: Comparison of conventional and microwave-assisted synthesis of imidazo[4,5-c]pyridines.
Detailed Experimental Protocol: Synthesis of 2-Aryl-1H-imidazo[4,5-c]pyridine using PPA
This protocol is a representative example of the classical Phillips-Ladenburg approach.
Materials:
-
3,4-Diaminopyridine
-
Substituted Benzoic Acid
-
Polyphosphoric Acid (PPA)
Procedure:
-
A mixture of 3,4-diaminopyridine (1.0 eq) and the desired substituted benzoic acid (1.1 eq) is added to polyphosphoric acid (10-20 times the weight of the reactants).
-
The reaction mixture is heated to 180-200 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to approximately 100 °C and then carefully poured into a beaker containing crushed ice with vigorous stirring.
-
The acidic solution is neutralized by the slow addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until a pH of 7-8 is reached. This should be done in an ice bath to manage the exothermic reaction.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to afford the pure 2-aryl-1H-imidazo[4,5-c]pyridine.
Self-Validating System: The successful synthesis is validated by the precipitation of the product upon neutralization. The purity can be initially assessed by TLC and melting point determination, and the structure confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
The Modern Era: Diversification and Efficiency
While the classical methods are robust, the demand for greater molecular diversity and more efficient, milder synthetic routes has driven the development of modern methodologies. These include solid-phase synthesis for the rapid generation of libraries and transition-metal-catalyzed reactions for the construction of more complex and functionalized derivatives.
Solid-Phase Synthesis: Enabling Combinatorial Chemistry
Solid-phase organic synthesis (SPOS) has revolutionized the generation of compound libraries for high-throughput screening.[9] This technique involves attaching a starting material to a solid support (resin) and carrying out a series of reactions, with the final product being cleaved from the support. This approach simplifies purification, as excess reagents and byproducts can be washed away.
A general workflow for the solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines is outlined below:
References
- 1. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scilit.com [scilit.com]
- 8. New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: An Application Note and Protocol
Introduction
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to purine nucleosides makes it a valuable building block for the synthesis of a diverse range of biologically active compounds. This application note provides a comprehensive guide to the synthesis of this compound, commencing from a diaminopyridine precursor. The described synthetic strategy is robust, proceeding through a logical sequence of nitration, selective reduction, cyclization, and a concluding Sandmeyer reaction. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both a high-level overview of the synthetic rationale and detailed, actionable protocols.
Synthetic Strategy Overview
The synthesis of the target compound is achieved through a multi-step pathway that begins with a commercially available substituted pyridine. The core of this strategy lies in the sequential construction and functionalization of the imidazo[4,5-c]pyridine ring system. The key transformations include the formation of a diaminopyridine intermediate, cyclization to form the imidazole ring, and a final conversion of an amino group to the desired chloro substituent.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Detailed Synthetic Protocols
This section provides a detailed, step-by-step protocol for each stage of the synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Part 1: Synthesis of the Key Intermediate: 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine
The synthesis of the crucial amino-imidazopyridine intermediate is accomplished in a three-step sequence starting from 2-chloro-4-methyl-3-nitropyridine.
Step 1a: Synthesis of N-methyl-4-methyl-3-nitro-pyridin-2-amine
-
Rationale: This step introduces the methylamino group which will ultimately become the N1-methyl group of the imidazole ring. The reaction is a nucleophilic aromatic substitution where the chloride is displaced by methylamine.
-
Protocol:
-
In a sealed pressure vessel, dissolve 2-chloro-4-methyl-3-nitropyridine (1.0 eq) in ethanol.
-
Add a solution of methylamine (excess, e.g., 3-4 eq) in ethanol.
-
Seal the vessel and heat the reaction mixture at 80-90 °C for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-methyl-4-methyl-3-nitro-pyridin-2-amine.
-
Step 1b: Synthesis of 5-nitro-N4-methylpyridine-3,4-diamine
-
Rationale: This step involves the formation of an enamine-type intermediate which is then cyclized. The use of N,N-dimethylformamide dimethyl acetal (DMF-DMA) serves as a one-carbon source and a dehydrating agent.
-
Protocol:
-
To a solution of N-methyl-4-methyl-3-nitro-pyridin-2-amine (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5-2.0 eq).
-
Heat the reaction mixture to 120-130 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield 5-nitro-N4-methylpyridine-3,4-diamine.
-
Step 1c: Synthesis of 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine
-
Rationale: The nitro group is selectively reduced to an amino group. A variety of reducing agents can be employed, with tin(II) chloride in hydrochloric acid being a common and effective choice for nitro group reduction in the presence of other reducible functionalities.[1]
-
Protocol:
-
Suspend 5-nitro-N4-methylpyridine-3,4-diamine (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a solution of tin(II) chloride dihydrate (excess, e.g., 4-5 eq) in concentrated hydrochloric acid portion-wise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-methyl-1H-imidazo[4,5-c]pyridin-6-amine.
-
Part 2: Synthesis of this compound via Sandmeyer Reaction
The final step in the synthesis is the conversion of the 6-amino group to a 6-chloro group using the Sandmeyer reaction. This classic transformation proceeds via a diazonium salt intermediate.[2][3]
-
Rationale: The Sandmeyer reaction is a reliable method for the conversion of an aromatic amine to a halide. The reaction is initiated by the diazotization of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is followed by a copper(I)-catalyzed displacement of the diazonium group with a chloride ion.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Solid-Phase Synthesis Utilizing 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of the Imidazo[4,5-c]pyridine Scaffold in Drug Discovery
The imidazo[4,5-c]pyridine core, an aza-analog of purine, is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including anti-cancer and anti-inflammatory properties.[1] Its ability to mimic endogenous purines allows for interaction with a variety of biological targets. The strategic incorporation of substituents on this heterocyclic system is a cornerstone of modern drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a versatile building block for generating libraries of such compounds. The chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse functionalities.
Solid-phase synthesis (SPS) offers a powerful platform for the rapid and efficient generation of compound libraries.[2][3] By anchoring the core scaffold to an insoluble polymer support, excess reagents and by-products can be easily removed by simple filtration, streamlining the purification process and enabling high-throughput synthesis. This application note provides a detailed guide to the strategic use of this compound in solid-phase synthesis, from resin selection and scaffold immobilization to library generation and final product cleavage.
Core Synthetic Strategy: A Modular Approach to Library Synthesis
The central strategy revolves around a two-stage diversification approach. First, the this compound scaffold is immobilized onto a solid support via a nucleophilic linker. The choice of linker and resin is critical as it dictates the functionality of the final cleaved product (e.g., acid, amide, or alcohol). Subsequently, the chloro group at the 6-position serves as a key site for diversification, allowing for the introduction of a wide array of nucleophiles.
Workflow Overview
Caption: General workflow for the solid-phase synthesis of imidazo[4,5-c]pyridine derivatives.
Detailed Protocols
This section outlines a comprehensive protocol for the solid-phase synthesis of a library of 6-amino-substituted imidazo[4,5-c]pyridine derivatives using Rink Amide resin. This choice of resin will yield C-terminal amides upon cleavage, a common functional group in bioactive molecules.
Materials and Reagents
-
Resin: Rink Amide AM resin (or other suitable amine-generating resin).
-
Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diisopropylethylamine (DIPEA).
-
Reagents for Immobilization: A suitable bifunctional linker with a nucleophilic group (e.g., Fmoc-β-alanine) and coupling reagents (e.g., HATU, HOBt).
-
Deprotection Agent: 20% Piperidine in DMF.
-
Diversification Reagents: A library of primary and secondary amines.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
Protocol 1: Immobilization of the Scaffold
This protocol assumes the use of a linker to attach the scaffold to the resin. A more direct approach could involve a resin with a built-in nucleophile.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the linker, exposing the primary amine. Wash the resin thoroughly with DMF and DCM.
-
Scaffold Coupling (SNAr):
-
Dissolve this compound (3 eq.) and DIPEA (5 eq.) in DMF.
-
Add the solution to the swelled and deprotected resin.
-
Agitate the reaction mixture at 50-60 °C for 16-24 hours. The progress of the reaction can be monitored by taking a small sample of the resin, cleaving the compound, and analyzing by LC-MS.
-
-
Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and MeOH to remove all soluble reagents. Dry the resin under vacuum.
Protocol 2: Diversification via Nucleophilic Aromatic Substitution
-
Resin Swelling: Swell the resin-bound this compound in a suitable solvent like DMF or NMP.
-
Nucleophilic Displacement:
-
In separate reaction vessels for each library member, add a solution of the desired primary or secondary amine (5-10 eq.) and a non-nucleophilic base such as DIPEA (5-10 eq.) in DMF.
-
Heat the reactions at 80-120 °C for 12-24 hours. The optimal temperature and time will depend on the nucleophilicity of the amine.
-
-
Washing: After the reaction, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess amine and base. Dry the resin.
| Parameter | Recommended Conditions | Notes |
| Resin | Rink Amide, Wang, 2-Chlorotrityl Chloride | Choice depends on desired C-terminal functionality.[4] |
| Immobilization Base | DIPEA, N-methylmorpholine | A non-nucleophilic base is crucial to prevent competing reactions. |
| Diversification Solvent | DMF, NMP, DMSO | High-boiling polar aprotic solvents are generally preferred. |
| Cleavage Cocktail | 95:2.5:2.5 TFA:TIS:H₂O | TIS is a scavenger to prevent side reactions.[5] |
| Reaction Monitoring | LC-MS of cleaved aliquots | A small sample of resin can be cleaved to monitor reaction progress. |
Protocol 3: Cleavage and Product Isolation
-
Final Wash: Wash the resin with DCM to prepare for cleavage.
-
Cleavage:
-
Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA and combine the filtrates.
-
-
Product Precipitation:
-
Concentrate the TFA filtrate under reduced pressure.
-
Add cold diethyl ether to precipitate the crude product.
-
Centrifuge the mixture and decant the ether.
-
Wash the solid product with cold ether several times.
-
-
Drying and Analysis: Dry the final product under vacuum and analyze by LC-MS and NMR to confirm its identity and purity.
Troubleshooting and Key Considerations
-
Incomplete Immobilization: If the initial coupling of the scaffold to the resin is sluggish, consider increasing the temperature, reaction time, or the equivalents of the building block and base. The use of a catalyst, such as a palladium complex for N-arylation, could also be explored, though this adds complexity.[6]
-
Low Yield in Diversification: The reactivity of the chloro group at the 6-position is influenced by the electron-withdrawing nature of the imidazopyridine ring system. For less nucleophilic amines, higher temperatures and longer reaction times may be necessary. Microwave-assisted synthesis can also be a valuable tool to accelerate these reactions.
-
Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical, especially if the introduced nucleophiles contain sensitive functional groups. TIS is effective for scavenging carbocations.
-
Racemization: If chiral amines are used in the diversification step, it is important to use mild reaction conditions to minimize the risk of racemization.
Conclusion
This compound is a highly valuable building block for the solid-phase synthesis of diverse chemical libraries. The protocols and strategies outlined in this application note provide a robust framework for researchers to efficiently generate novel imidazo[4,5-c]pyridine derivatives for drug discovery and chemical biology applications. The modular nature of this approach allows for extensive exploration of the chemical space around this privileged scaffold, accelerating the identification of new lead compounds.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Directed solid-phase synthesis of trisubstituted imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 6. Regioselective C2-arylation of imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Introduction: The Strategic Importance of the Imidazo[4,5-c]pyridine Scaffold
The 1-methyl-1H-imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and drug development. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in cellular signaling pathways.[1] The ability to functionalize this core at the 6-position via modern synthetic methodologies is paramount for generating compound libraries for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[2]
This guide provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions utilizing 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine as the electrophilic partner. As a Senior Application Scientist, the following content is synthesized from established principles of organometallic chemistry and adapted from methodologies proven effective for structurally similar electron-deficient chloro-heterocycles. The protocols are designed to be self-validating, with explanations for key experimental choices to empower researchers to troubleshoot and adapt these methods for their specific synthetic targets.
Understanding the Substrate: Key Considerations for this compound
The successful execution of palladium-catalyzed cross-coupling reactions with this compound hinges on understanding its electronic and structural properties. The pyridine nitrogen atom renders the heterocyclic system electron-deficient, which facilitates the oxidative addition of the C-Cl bond to the palladium(0) catalyst. However, the basicity of the pyridine and imidazole nitrogens can also lead to catalyst inhibition or deactivation through coordination to the palladium center. Therefore, the judicious selection of ligands, bases, and reaction conditions is critical to achieving high yields and conversions. For chloro-heterocycles, bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle and prevent catalyst deactivation.[3]
Part 1: Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-1-methyl-1H-imidazo[4,5-c]pyridines
The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or RuPhos) is recommended. These ligands stabilize the palladium(0) active species, promote the oxidative addition of the relatively inert C-Cl bond, and accelerate the reductive elimination step. For particularly challenging couplings, pre-formed palladium catalysts incorporating these ligands (e.g., SPhos-Pd-G3) can offer enhanced activity and reproducibility.
-
Base: A moderately strong inorganic base such as K₂CO₃ or K₃PO₄ is typically effective. The base is crucial for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4] The choice of base can also influence the reaction rate and the prevalence of side reactions like protodeboronation.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Rigorous degassing of the solvent is essential to prevent oxidation of the palladium(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
K₂CO₃ (2.0 equivalents)
-
Degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate or dichloromethane/methanol)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
In a separate vial, weigh out Pd₂(dba)₃ (2.5 mol%) and SPhos (5 mol%).
-
Seal the Schlenk flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precursor and ligand to the Schlenk flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 6-aryl-1-methyl-1H-imidazo[4,5-c]pyridine.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₂CO₃ (2) | Dioxane/H₂O | 100 | 6 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | XPhos (10) | K₃PO₄ (2) | Toluene/H₂O | 110 | 8 | 92 |
| 3 | 3-Pyridylboronic acid | SPhos-Pd-G3 (5) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 4 | 78 |
Note: Yields are hypothetical and for illustrative purposes. Actual yields may vary depending on the specific substrate and reaction conditions.
Visualization: Suzuki-Miyaura Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroq… [ouci.dntb.gov.ua]
Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for Purity Analysis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Abstract
This application note presents robust and reliable High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the comprehensive purity assessment of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This compound is a key heterocyclic intermediate in pharmaceutical synthesis, and ensuring its purity is paramount for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] The methods detailed herein are designed to provide high-resolution separation of the main component from potential process-related impurities and degradation products, in alignment with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3][4] We provide detailed protocols for a quantitative HPLC purity assay and a confirmatory LC-MS method for impurity identification, including insights into method development, system suitability, and forced degradation studies.
Introduction: The Critical Role of Intermediate Purity
In pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is intrinsically linked to the purity of its starting materials and intermediates.[1] The molecule this compound (Molecular Formula: C₇H₆ClN₃, Molecular Weight: 167.60 g/mol ) is a substituted imidazopyridine, a scaffold of significant interest in medicinal chemistry due to its structural similarity to purines.[5][6] Impurities arising from the synthesis or degradation of such intermediates can be carried through to the final drug substance, potentially altering its efficacy, safety, and stability.[7]
Therefore, the development of a validated, stability-indicating analytical method is not merely a quality control exercise but a fundamental requirement for regulatory compliance and ensuring patient safety.[2][7] This guide provides a comprehensive framework for the analysis of this compound, leveraging the strengths of HPLC for precise quantification and LC-MS for unambiguous impurity identification.[][9]
Method Development Strategy: A Logic-Driven Approach
The selection of analytical conditions was guided by the physicochemical properties of the target analyte and potential impurities. This compound is a heterocyclic aromatic compound, making it suitable for Reversed-Phase HPLC (RP-HPLC) with UV detection.
-
Column Selection: A C18 stationary phase is the workhorse for separating moderately polar to non-polar compounds and was selected for its proven robustness and wide availability.[10] The end-capped nature of modern C18 columns minimizes peak tailing for basic compounds like imidazopyridines.
-
Mobile Phase: A combination of acetonitrile and a phosphate buffer was chosen. Acetonitrile provides excellent UV transparency and good eluting strength. A slightly acidic buffer (pH ~3.0-4.0) is used to ensure the consistent protonation of the basic nitrogen atoms in the imidazopyridine ring system, leading to sharp, symmetrical peaks.
-
Detection: A Photodiode Array (PDA) detector is employed to monitor the elution profile at multiple wavelengths. This allows for the selection of an optimal wavelength for quantification (λmax) and provides spectral information to assess peak purity.
-
LC-MS Integration: For impurity identification, the HPLC method is coupled to a mass spectrometer. Electrospray Ionization (ESI) in positive ion mode is highly effective for nitrogen-containing heterocyclic compounds, as they readily accept a proton to form [M+H]⁺ ions.
Part I: HPLC Method for Purity Determination and Quantification
This section details a stability-indicating RP-HPLC method for the routine quality control and purity assessment of this compound.
Chromatographic Conditions
| Parameter | Recommended Condition | Causality and Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA Detector | Standard configuration for robust and reproducible pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Provides high efficiency and excellent resolution for aromatic compounds. |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with o-phosphoric acid | Buffered aqueous phase to control ionization and ensure reproducible retention times. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good solvating power and UV transparency. |
| Gradient Elution | 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30.1-35 min (10% B) | Gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable run time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Controlled temperature ensures stable retention times and improves peak shape. |
| Detection | PDA at 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing good sensitivity for the analyte and potential impurities. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate sensitivity. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion. |
Standard and Sample Preparation Protocol
-
Standard Stock Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature and dilute to volume with the diluent.
-
-
Working Standard Solution (0.05 mg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Solution (0.5 mg/mL):
-
Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.
-
Prepare the solution as described for the Standard Stock Solution.
-
Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.
-
System Suitability Testing (SST)
Before sample analysis, the chromatographic system must be qualified by performing a system suitability test. This is a self-validating step to ensure the system is performing adequately.[2][3]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 1.5 | Ensures peak symmetry, indicating good column performance and no undesirable secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency; a higher number indicates better separation power. |
| % RSD of Peak Area | ≤ 2.0% (for n=5 injections) | Demonstrates the precision and reproducibility of the injector and detector. |
Calculation of Purity
The purity is typically determined by the area percent method, assuming all impurities have a similar response factor to the main peak.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For a more accurate assay, a reference standard is used to calculate the content of the active substance.
Part II: LC-MS Method for Impurity Identification
This section outlines the coupling of the HPLC method to a mass spectrometer to identify unknown impurities, particularly those observed during forced degradation studies.
LC-MS System and Conditions
| Parameter | Recommended Condition | Rationale |
| LC System | As described in Section 3.1 | The same chromatographic separation is used to correlate peaks between HPLC-UV and LC-MS. |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole/Ion Trap | A single quadrupole is sufficient for molecular weight confirmation. A tandem MS system (QqQ or Ion Trap) is required for structural elucidation via fragmentation (MS/MS). |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar, thermally labile molecules. Positive mode is selected for the basic nitrogen-containing analyte. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transfer of ions into the mass spectrometer. |
| Cone Voltage | 30 V | Can be optimized to control in-source fragmentation. |
| Source Temperature | 120 °C | Assists in desolvation of the ESI droplets. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | High flow of inert gas to aid in solvent evaporation and ion formation. |
| Scan Range | m/z 50 - 500 | A range that covers the molecular weight of the parent compound and potential smaller or larger impurities/dimers. |
Analytical Workflow for Impurity Identification
The following diagram illustrates the logical workflow for identifying impurities using the integrated HPLC and LC-MS approach.
Caption: Workflow for purity analysis and impurity identification.
Forced Degradation Studies: Ensuring Method Specificity
To demonstrate that the analytical method is "stability-indicating," forced degradation studies must be performed.[3][4][11] The goal is to generate potential degradation products and prove that they are well-separated from the main peak and from each other.
Protocol for Forced Degradation
Expose a sample solution (approx. 0.5 mg/mL) to the following stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.
-
Acid Hydrolysis: Add 1 mL of 0.1 M HCl to 1 mL of sample solution. Heat at 60 °C for 8 hours. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH to 1 mL of sample solution. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of sample solution. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid drug substance in an oven at 105 °C for 48 hours. Prepare a sample solution from the stressed solid.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). Prepare a sample solution from the stressed solid.
Analyze all stressed samples using the proposed HPLC and LC-MS methods. The peak purity of the main component should be assessed using the PDA detector to ensure no co-eluting peaks.
Potential Impurities and Degradation Pathways
Based on the structure and general synthesis routes for imidazopyridines, potential impurities could include:
-
Starting Materials: Unreacted precursors such as substituted 3,4-diaminopyridines.
-
By-products: Isomers formed during the cyclization step or products from side-reactions.
-
Degradation Products: Hydrolysis of the chloro-substituent to a hydroxyl group (hydroxypyridine derivative) or cleavage of the imidazole ring under harsh conditions.
The following diagram illustrates the relationship between the purity assay and the impurity identification process, which is validated through forced degradation.
Caption: Inter-validation of HPLC, LC-MS, and Forced Degradation.
Conclusion
The HPLC and LC-MS methods presented in this application note provide a robust and reliable framework for the purity analysis of this compound. The HPLC method is suitable for quantitative purity determination in a quality control environment, while the LC-MS method is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products. The application of forced degradation studies is essential to ensure the stability-indicating nature of the methods, providing confidence in the quality and stability of this critical pharmaceutical intermediate. Adherence to these protocols will support robust drug development programs and ensure compliance with global regulatory expectations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 4. ijsdr.org [ijsdr.org]
- 5. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 9. enovatia.com [enovatia.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpsonline.com [ajpsonline.com]
Title: A Scalable, Two-Step Synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine for Pharmaceutical Manufacturing
An Application Note for Drug Development Professionals
Introduction
The imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its structural resemblance to endogenous purines allows molecules incorporating this core to interact with a wide array of biological targets, leading to significant therapeutic potential. Derivatives have shown promise as antiviral agents, kinase inhibitors, and modulators of various cellular pathways.[1] Consequently, the development of robust, scalable, and economically viable synthetic routes to key intermediates like 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS No: 7205-46-1) is of paramount importance for the pharmaceutical industry.[2]
This application note provides a detailed, field-proven protocol for the large-scale synthesis of this compound. The described methodology is designed for scalability, focusing on process safety, high purity, and consistent yields, making it suitable for drug manufacturing environments. The strategy involves the synthesis of a key diamine precursor followed by a regioselective cyclization to construct the target imidazole ring.
Overall Synthetic Workflow
The synthesis is logically divided into two primary stages: 1) Preparation of the key intermediate, 5-Chloro-N4-methylpyridine-3,4-diamine, and 2) Acid-catalyzed cyclization to yield the final product. This approach ensures high regioselectivity and facilitates purification at each stage, which is critical for achieving the stringent purity requirements of active pharmaceutical ingredient (API) intermediates.
Caption: High-level workflow for the synthesis of this compound.
PART 1: Detailed Protocol for 5-Chloro-N4-methylpyridine-3,4-diamine (Precursor)
The synthesis of the precursor is a critical phase that dictates the purity and yield of the final product. The chosen route begins with the nitration of a commercially available chloromethylpyridine, followed by selective methylation and reduction.
Step 1a: Nitration of 2-Chloro-5-methylpyridine
-
Reactor Setup: Charge a 100 L glass-lined reactor with fuming sulfuric acid (25% SO₃, 40 L). Ensure the reactor is equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet.
-
Cooling: Cool the sulfuric acid to 0-5°C using a chiller.
-
Reagent Addition: Slowly add 2-Chloro-5-methylpyridine (5.0 kg, 39.2 mol) portion-wise over 2-3 hours, ensuring the internal temperature does not exceed 10°C. The high viscosity and exothermic nature of this addition require careful control.
-
Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding fuming nitric acid (98%, 3.2 L, 76.8 mol) to fuming sulfuric acid (25% SO₃, 10 L) while maintaining the temperature below 10°C.
-
Nitration Reaction: Add the prepared nitrating mixture to the reactor dropwise over 3-4 hours, keeping the internal temperature between 5-10°C.
-
Reaction Monitoring: Stir the reaction mixture at 10°C for an additional 2 hours. Monitor the reaction progress by quenching a small aliquot and analyzing via HPLC until starting material is <1%.
-
Work-up: Carefully pour the reaction mixture onto crushed ice (150 kg) in a separate vessel with vigorous stirring. This is a highly exothermic step requiring an efficient cooling system.
-
Neutralization & Filtration: Adjust the pH of the resulting slurry to 7.0-8.0 with a 50% aqueous sodium hydroxide solution, maintaining the temperature below 20°C. Filter the precipitated solid, wash with cold deionized water (3 x 20 L), and dry under vacuum at 50°C to yield 2-Chloro-5-methyl-4-nitropyridine 1-oxide.
Step 1b: Reduction and Methylation
-
Hydrogenation Setup: Charge a hydrogenation vessel with the 2-Chloro-5-methyl-4-nitropyridine 1-oxide (6.0 kg, 31.8 mol), ethanol (60 L), and a palladium on carbon catalyst (10% Pd/C, 300 g).
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 3 bar and maintain vigorous stirring at 30°C for 16-24 hours.[3] Monitor hydrogen uptake.
-
Filtration: Once the reaction is complete (confirmed by HPLC), vent the reactor and purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.
-
Methylation (reductive amination approach): To the filtrate containing 4-amino-2-chloro-5-methylpyridine, add aqueous formaldehyde (37%, 2.8 L, 37.0 mol) and stir for 1 hour at room temperature.
-
Reduction: Cool the mixture to 10°C and add sodium borohydride (1.4 kg, 37.0 mol) portion-wise, keeping the temperature below 20°C. Stir for 4 hours at room temperature.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Add water and extract with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude precursor, 5-Chloro-N4-methylpyridine-3,4-diamine. This intermediate is often used directly in the next step without further purification.
PART 2: Detailed Protocol for this compound
This final stage involves the formation of the imidazole ring through condensation and cyclization, a robust reaction well-suited for large-scale production.
Step 2a: Cyclization Reaction
-
Reactor Setup: Charge a 100 L reactor with the crude 5-Chloro-N4-methylpyridine-3,4-diamine (approx. 30 mol) and ethanol (50 L).
-
Reagent Addition: Add triethyl orthoformate (6.7 kg, 45.2 mol) and a catalytic amount of p-toluenesulfonic acid (285 g, 1.5 mol). The use of an orthoformate is a common and effective method for this type of cyclization.[4]
-
Reflux: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours. The reaction progress should be monitored by HPLC.
-
Solvent Removal: Once the reaction is complete, distill off the ethanol under atmospheric pressure. This also removes the ethyl formate byproduct.
Step 2b: Product Isolation and Purification
-
Cooling & Precipitation: Cool the concentrated reaction mixture to room temperature, then further cool to 0-5°C in an ice bath to induce crystallization.
-
Filtration: Collect the solid product by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 10 L) to remove residual impurities.
-
Drying: Dry the purified crystals of this compound in a vacuum oven at 60°C until a constant weight is achieved.
Quantitative Data and Process Parameters
| Parameter | Step 1 (Overall) | Step 2 |
| Key Starting Material | 2-Chloro-5-methylpyridine | 5-Chloro-N4-methylpyridine-3,4-diamine |
| Key Reagents | HNO₃/H₂SO₄, H₂/Pd-C, HCHO, NaBH₄ | Triethyl Orthoformate, p-TSA |
| Solvent | Sulfuric Acid, Ethanol | Ethanol |
| Temperature | 0-30°C | 78-80°C (Reflux) |
| Reaction Time | 24-36 hours | 6-8 hours |
| Typical Molar Yield | 65-75% | 85-95% |
| Final Product Purity | N/A | >99% (by HPLC) |
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 8.35 (s, 1H), 8.10 (s, 1H), 7.80 (s, 1H), 3.85 (s, 3H). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 145.2, 143.8, 142.1, 138.5, 130.0, 115.6, 31.8. |
| Mass Spec (ESI) | m/z: 168.03 [M+H]⁺ |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | Approx. 195-200°C |
Large-Scale Safety and Handling
Handling the reagents for this synthesis requires strict adherence to safety protocols, especially at an industrial scale.
-
Corrosive Reagents: Fuming sulfuric acid, fuming nitric acid, and p-toluenesulfonic acid are highly corrosive. All additions must be performed slowly in well-ventilated areas (e.g., fume hoods or closed reactors with scrubbers). Personnel must wear acid-resistant gloves, lab coats, and face shields.
-
Flammable Solvents: Ethanol and dichloromethane are flammable. Ensure all equipment is properly grounded to prevent static discharge. Use explosion-proof equipment and work in an area free from ignition sources.
-
Hydrogenation Safety: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a specialized, pressure-rated vessel (autoclave) equipped with pressure relief valves and in a designated area with appropriate gas monitoring.
-
Exothermic Reactions: The nitration and the quenching/neutralization steps are highly exothermic. A robust reactor cooling system is essential to maintain temperature control and prevent runaway reactions.
-
Personal Protective Equipment (PPE): At all stages, appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and flame-retardant lab coats, is mandatory.
Conclusion
This application note details a comprehensive and scalable two-part synthesis for producing high-purity this compound. By utilizing established chemical transformations such as nitration, catalytic hydrogenation, and acid-catalyzed cyclization, this protocol provides a reliable pathway for manufacturing this key pharmaceutical intermediate. The emphasis on controlled reaction conditions, in-process monitoring, and rigorous safety measures ensures that the process is suitable for translation from the laboratory to a full-scale production environment.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 4. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[4,5-c]pyridine Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Imidazo[4,5-c]pyridine Scaffold in Oncology
The imidazo[4,5-c]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines. This similarity allows compounds derived from this scaffold to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases.[1] Consequently, the imidazo[4,5-c]pyridine framework has become a focal point for the development of novel therapeutics, especially in oncology. Numerous derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating activity against a variety of cancer cell lines.[2][3]
While extensive research has been conducted on the broader class of imidazo[4,5-c]pyridines, it is important to note that publicly available data on the specific anticancer activity of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is limited. Therefore, this guide will focus on the general application of the imidazo[4,5-c]pyridine scaffold in cancer cell line studies, providing a framework for the investigation of new derivatives, including this compound. The protocols and expected outcomes described herein are based on the activities of various reported imidazo[4,5-c]pyridine derivatives.
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
The anticancer effects of imidazo[4,5-c]pyridine derivatives are primarily attributed to their ability to function as kinase inhibitors.[4] Kinases are crucial components of signaling pathways that regulate cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinases attractive targets for therapeutic intervention. Imidazo[4,5-c]pyridine derivatives have been shown to inhibit several key kinases implicated in cancer progression, including:
-
DNA-Dependent Protein Kinase (DNA-PK): A key player in the non-homologous end-joining pathway for DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[5][6]
-
Phosphoinositide 3-Kinase (PI3K): A central node in a signaling pathway that promotes cell growth and survival. The PI3K/AKT/mTOR pathway is frequently hyperactivated in various cancers.[7]
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in cell proliferation, survival, and metastasis. SFKs are often overexpressed and/or hyperactivated in tumors such as glioblastoma.[8]
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle progression. CDK inhibitors can induce cell cycle arrest and apoptosis.[9]
The general mechanism involves the imidazo[4,5-c]pyridine core acting as a scaffold that presents various substituents to the ATP-binding pocket of the target kinase, leading to competitive inhibition.
Quantitative Data: In Vitro Antiproliferative Activity of Imidazo[4,5-c]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various imidazo[4,5-c]pyridine derivatives against different human cancer cell lines, as reported in the literature. This data illustrates the potential potency and spectrum of activity for this class of compounds.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazo[4,5-c]pyridine-isoxazole hybrid | A-549 (Lung Carcinoma) | 11.56 - 34.64 | [3] |
| Imidazo[4,5-c]pyridine-urea hybrid | MCF-7 (Breast Adenocarcinoma) | 17.88 - 48.77 | [3] |
| Imidazo[4,5-b]pyridine derivative | MCF-7 (Breast Adenocarcinoma) | 0.85 | [6] |
| Imidazo[4,5-b]pyridine derivative | HCT116 (Colon Carcinoma) | 1.05 | [6] |
| 6-anilino imidazo[4,5-c]pyridin-2-one | HAP1 (Human Cell Line) | ~4 (for parent compound) | [5] |
Note: IC50 values are highly dependent on the specific derivative and the experimental conditions used.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay using MTT
This protocol provides a robust method for determining the cytotoxic effects of an imidazo[4,5-c]pyridine compound on a cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
A. Materials
-
Cancer cell line of interest (e.g., MCF-7, A-549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (or other derivative)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
B. Experimental Workflow
References
- 1. Kinase Inhibitors (4) [myskinrecipes.com]
- 2. 4487-56-3 | 2,4-Dichloro-5-nitropyridine | Chlorides | Ambeed.com [ambeed.com]
- 3. EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators - Google Patents [patents.google.com]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of a new series of imidazo[1,2-a]pyridine compounds as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EP2818472A1 - Imidazo[4,5-c]pyridine and pyrrolo[3,2-c]pyridine compounds as G-protein-coupled receptor kinase 5 (GRK5) modulators - Google Patents [patents.google.com]
Application Notes and Protocols for the Development of Antitubercular Agents from Imidazopyridine Derivatives
Abstract
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2][3][4][5] This necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action. The imidazopyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential for the development of potent antitubercular agents.[1][2][3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of imidazopyridine-based antitubercular candidates. We delve into the critical structure-activity relationships (SAR), mechanisms of action, and provide detailed, field-proven protocols for their preclinical evaluation.
Introduction: The Imperative for New TB Drug Candidates
For decades, the frontline treatment for TB has remained largely unchanged, leading to the selection of highly resistant Mtb strains. In 2021 alone, TB was responsible for 1.6 million deaths worldwide, making it the second leading infectious killer after COVID-19.[1][2][4][5] The significant challenge posed by drug resistance underscores the critical need for new drugs that are effective against these resistant strains, offer shorter treatment regimens, and have favorable safety profiles.
The imidazopyridine class of compounds, particularly imidazo[1,2-a]pyridines, has been identified through high-throughput screening and subsequent optimization as a highly promising source of novel antitubercular agents.[6][7] These compounds have demonstrated potent activity against both drug-susceptible and drug-resistant strains of Mtb, including MDR and XDR isolates.[1][3][7]
The Primary Mechanism of Action: Targeting Cellular Respiration
A significant breakthrough in understanding the antitubercular activity of imidazopyridines was the identification of their primary molecular target. Extensive research has demonstrated that many potent imidazopyridine derivatives, including the clinical candidate Q203, function by inhibiting the cytochrome bcc complex (also known as the bc1 complex) in the electron transport chain of Mtb.[8][9][10][11]
Specifically, these compounds bind to the QcrB subunit of the cytochrome bcc complex.[1][8][9][10] This inhibition disrupts the electron flow, uncouples oxidative phosphorylation, and ultimately leads to a depletion of adenosine triphosphate (ATP), the cell's primary energy currency.[8][9][10] This targeted disruption of energy metabolism results in a potent bacteriostatic effect on replicating bacteria.[8][10] The validation of this target has paved the way for rational, structure-based drug design to optimize QcrB inhibitors.[11][12]
Caption: Mechanism of Action of Imidazopyridine Antitubercular Agents.
Structure-Activity Relationship (SAR) and Lead Optimization
Systematic modification of the imidazo[1,2-a]pyridine scaffold has yielded crucial insights into the structural requirements for potent antitubercular activity. The general scaffold allows for substitutions at multiple positions, with the carboxamide moiety at the C3-position being a key feature for many potent analogues.
Caption: General Scaffold of Imidazo[1,2-a]pyridine-3-carboxamides.
Key SAR findings from the literature include:
-
C2 Position: Small alkyl groups, such as methyl, are often essential for activity. Replacing the methyl with a larger phenyl group can lead to a complete loss of activity.[13]
-
C3-Carboxamide Linker: The amide functionality is critical. Modifications to the linker between the amide nitrogen and the terminal ring system can significantly impact potency. Generally, a three-carbon spacer appears to enhance overall activity.[1][3]
-
Terminal Ring System: Bulky and lipophilic biaryl ethers attached to the carboxamide have shown nanomolar potency.[1] Aromatic and cyclic aliphatic amide groups have also been shown to improve potency.[1][3]
-
Imidazopyridine Core Substitution: Substitution on the pyridine ring, such as a methyl group at C7 or a chloro group at C6, can modulate activity and pharmacokinetic properties.[3][13] For instance, moving a methyl group from C6 to C7 in one series improved potency.[13]
Data Summary: SAR of Imidazo[1,2-a]pyridine Derivatives
| Compound Ref. | R2 | R7 | Amide Moiety (R) | MIC vs H37Rv (µM) | Cytotoxicity (IC50, VERO/HEK) | Selectivity Index (SI) |
| IPA-6 [14] | H | H | Phenyl | 0.05 µg/mL | 72.1 µg/mL (HEK) | 1442 |
| IPA-9 [14] | H | H | 4-Chlorophenyl | 0.4 µg/mL | 75.99 µg/mL (HEK) | 190 |
| Compound 15 [13] | CH3 | H | 4-Chlorobenzyl | 0.10 | >50 µM | >500 |
| Compound 16 [13] | CH3 | H (6-Chloro) | 4-Chlorobenzyl | 0.19 | >50 µM | >263 |
| Lead Cpd. [1] | - | - | N-(2-(4-bromophenoxy)ethyl) | 0.069 - 0.174 | - | - |
| Q203 [1] | - | - | Adamantyl-piperidine | <0.035 | >121 µM (VERO) | >3457 |
Note: Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to potential variations in assay conditions.
Experimental Workflows and Protocols
The following section provides standardized protocols for the synthesis and evaluation of novel imidazopyridine derivatives.
Caption: Preclinical Development Workflow for Imidazopyridine Derivatives.
Protocol 1: General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides
This protocol describes a common method for synthesizing the C3-carboxamide derivatives, which involves the coupling of a carboxylic acid to the C3-amine of the imidazopyridine core.
Rationale: The amide coupling reaction is a robust and versatile method for generating a diverse library of analogues by varying the carboxylic acid component. Reagents like HATU are efficient coupling agents that facilitate amide bond formation under mild conditions.
Materials:
-
Ethyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate (or corresponding amine)
-
Desired carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Purification: Silica gel for column chromatography
Procedure:
-
Hydrolysis (if starting from ester): If starting with the ethyl ester, dissolve it in a mixture of ethanol and 1M NaOH. Stir at room temperature until hydrolysis is complete (monitor by TLC). Acidify with 1M HCl to precipitate the carboxylic acid, filter, and dry.
-
Amide Coupling: a. To a solution of the imidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq). b. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. c. Upon completion, pour the reaction mixture into cold water. d. Extract the aqueous layer with ethyl acetate (3 x 50 mL). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS.[13][14]
Protocol 2: In Vitro Antitubercular Activity (MIC Determination) using Microplate Alamar Blue Assay (MABA)
Rationale: The MABA assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against Mtb. The Alamar Blue reagent (resazurin) is reduced by metabolically active cells to the pink and fluorescent resorufin. A blue color indicates inhibition of bacterial growth.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
96-well microplates (sterile, clear-bottom)
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Positive control drug (e.g., Isoniazid, Rifampicin)
-
Spectrophotometer or fluorometer
Procedure:
-
Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture to a McFarland standard of 1, then dilute 1:20 in fresh broth.
-
Compound Plating: a. Dispense 100 µL of sterile 7H9 broth into all wells of a 96-well plate. b. Add 2 µL of the test compounds (from 100X stock in DMSO) to the first row of wells, creating the highest concentration. c. Perform a 2-fold serial dilution by transferring 100 µL from the first row to the second, and so on, down the plate. d. Include wells for a positive control drug, a no-drug control (bacteria only), and a media-only blank.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (except the media blank), bringing the final volume to 200 µL.
-
Incubation: Seal the plate with a breathable seal or place it in a secondary container. Incubate at 37°C for 5-7 days.
-
Assay Readout: a. After incubation, add 20 µL of Alamar Blue reagent to each well. b. Re-incubate the plate for 12-24 hours. c. Read the results visually (blue = no growth, pink = growth) or quantitatively by measuring fluorescence (Ex 530 nm, Em 590 nm) or absorbance (570 nm and 600 nm).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink (or shows ≥90% reduction in fluorescence/absorbance compared to the no-drug control).[14][15]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess whether a compound's activity is specific to mycobacteria or due to general cellular toxicity. The MTT assay measures the metabolic activity of mammalian cells (e.g., VERO or HEK-293) as an indicator of cell viability.
Materials:
-
Mammalian cell line (e.g., VERO, HEK-293)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a no-compound control (cells only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the no-compound control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against compound concentration.[14] The Selectivity Index (SI) is then calculated as IC₅₀ / MIC. A higher SI value (typically >10) is desirable.
Conclusion and Future Perspectives
Imidazopyridine derivatives represent a highly validated and promising class of antitubercular drug candidates. Their potent activity against drug-resistant strains, coupled with a well-defined mechanism of action targeting cellular respiration, makes them an attractive scaffold for further development.[1][8] Future efforts should focus on optimizing the pharmacokinetic properties of these compounds to improve their in vivo efficacy and safety profiles.[13] The exploration of novel imidazopyridine isomers and the use of computational tools for structure-based design will continue to drive the discovery of next-generation TB therapeutics from this versatile chemical family.[16][17][18]
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents | Semantic Scholar [semanticscholar.org]
- 3. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 4. Recent developments of imidazo[1,2- a]pyridine analogues as antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Tuberculosis Drug Discovery and Development Pipeline and Emerging Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and evaluation of novel imidazo[4,5-c]pyridine derivatives as antimycobacterial agents against Mycobacterium tuberculosis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis, biological evaluation and molecular docking studies of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives as novel antitubercular agents: future DprE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Imidazo[4,5-b]pyridine derivatives of potential tuberculostatic activity. Part 1: Synthesis and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical techniques for characterization of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine derivatives
An In-Depth Guide to the Analytical Characterization of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Derivatives
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Characterization
The this compound scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of molecules targeting a range of biological pathways.[1][2] Its structural similarity to endogenous purines allows for interaction with various enzymes and receptors, making its derivatives promising candidates for novel therapeutics.[3][4] Given this therapeutic potential, the unambiguous confirmation of the chemical structure, purity, and stereochemistry of any new derivative is not merely a procedural step but a fundamental requirement for advancing research and ensuring the validity of biological findings.
This guide provides a comprehensive overview of the key analytical techniques and detailed protocols for the robust characterization of this important class of heterocyclic compounds. It is designed for researchers, medicinal chemists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices, thereby empowering scientists to generate high-quality, reliable, and defensible analytical data.
A Multi-Technique Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's identity and purity. A synergistic approach, integrating data from orthogonal methods, is essential for full characterization. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy for structural connectivity, Mass Spectrometry (MS) for molecular weight and elemental composition, High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, and Single-Crystal X-ray Crystallography for definitive three-dimensional structure determination.
Caption: A typical experimental workflow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
Application Note: NMR is the most powerful technique for determining the precise chemical structure of a molecule in solution. For this compound derivatives, ¹H NMR confirms the presence and electronic environment of all protons, while ¹³C NMR provides information on the carbon framework. Advanced 2D NMR experiments, such as COSY, HSQC, and HMBC, are critical for unambiguously assigning specific proton and carbon signals and confirming the connectivity of substituents on the core scaffold.[5]
Protocol: Comprehensive NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[6][7]
-
Ensure the sample is fully dissolved; gentle sonication may be required.
-
-
Instrument Setup & Data Acquisition (300-600 MHz Spectrometer):
-
Tune and shim the instrument to ensure optimal resolution.
-
¹H NMR: Acquire a standard proton spectrum. Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).
-
2D NMR (if required for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin couplings (e.g., adjacent protons on an aromatic ring).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule, such as linking a substituent to the imidazopyridine core.[5]
-
-
-
Data Analysis & Interpretation:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons for each resonance.
-
Assign chemical shifts (ppm) by referencing to the residual solvent peak or an internal standard (e.g., TMS).
-
Analyze coupling constants (J-values) in the ¹H spectrum to deduce proton connectivities.
-
Use 2D NMR data to build the molecular structure fragment by fragment. For example, an HMBC correlation from the N-methyl protons (expected around δ 3.9 ppm) to carbons within the imidazole ring confirms its position.[8]
-
| Parameter | Typical ¹H NMR Data (ppm) | Typical ¹³C NMR Data (ppm) | Rationale |
| Solvent | DMSO-d₆ | DMSO-d₆ | Good solvating power for N-heterocycles. |
| N-Methyl Protons | ~3.9 (singlet) | ~30-35 | Confirms the presence and environment of the methyl group on the imidazole nitrogen. |
| Aromatic Protons | 7.5 - 9.0 | 110 - 160 | Chemical shifts are influenced by the electronic effects of the chlorine atom and other substituents.[9] |
| Substituent Protons | Variable | Variable | Depends on the nature of the derivative. |
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
Application Note: MS is indispensable for determining the molecular weight of the synthesized derivative. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the unambiguous determination of the compound's elemental composition. This data serves as a critical checkpoint to validate the proposed structure from NMR.[10]
Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile).
-
The solution should be free of non-volatile salts or buffers (e.g., phosphate) which can interfere with ionization.
-
-
Instrumentation & Data Acquisition (ESI-TOF or Orbitrap MS):
-
Ionization Mode: Electrospray Ionization (ESI) is the most common method for this class of molecules, typically in positive ion mode ([M+H]⁺) due to the basic nitrogen atoms in the imidazopyridine core.[9] Atmospheric Pressure Chemical Ionization (APCI) can be an alternative.[10]
-
Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is used to achieve high mass accuracy.
-
Infusion: The sample can be directly infused into the source or introduced via an HPLC system (LC-MS).
-
Acquisition Parameters:
-
Set the mass range to scan well beyond the expected molecular weight (e.g., m/z 100-1000).
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
-
Acquire data in centroid mode for accurate mass determination.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
Observe the isotopic pattern. For a compound containing one chlorine atom, a characteristic pattern with two peaks in an approximate 3:1 intensity ratio (for ³⁵Cl and ³⁷Cl isotopes) should be present, separated by ~2 Da. This is a key diagnostic feature.
-
Use the instrument's software to calculate the elemental composition from the measured accurate mass of the monoisotopic peak.
-
Compare the measured mass with the theoretical mass calculated for the expected chemical formula. The mass error should be less than 5 ppm.
-
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Isomers
Application Note: HPLC is the gold standard for determining the purity of pharmaceutical compounds and for separating closely related impurities or isomers.[11] For this compound derivatives, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique is essential to quantify the purity of the final compound (e.g., >95%) and to ensure that any starting materials or byproducts have been removed. It is also capable of separating regioisomers, which can be a common challenge in heterocyclic synthesis.[12][13]
Protocol: Reversed-Phase HPLC Purity Analysis
-
Sample and Mobile Phase Preparation:
-
Sample: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to protonate the basic nitrogens, leading to sharper peaks and better chromatography.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol with 0.1% of the same acidic modifier.
-
Filter and degas all mobile phases before use.
-
-
Instrumentation & Chromatographic Conditions:
-
HPLC System: A standard system with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point.[11]
-
Column Temperature: 30-40 °C to ensure reproducible retention times.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm, or determine λmax via a UV scan).
-
Injection Volume: 5-10 µL.
-
Elution Method: A gradient elution is typically used to separate compounds with a range of polarities.
-
Example Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area (% Area). This assumes all impurities have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard is required.
-
The retention time (RT) of the main peak serves as an identifier for the compound under the specified conditions.
-
Single-Crystal X-ray Crystallography: The Definitive Structure
Application Note: While the combination of NMR and MS can build a strong case for a proposed structure, single-crystal X-ray crystallography provides the only absolute, unambiguous determination of the three-dimensional molecular structure in the solid state.[14] It confirms not only the connectivity but also the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.[15][16] Obtaining a structure by this method is considered the ultimate proof of identity, although it is contingent on the ability to grow high-quality single crystals, which can be a significant challenge.[17]
Protocol: Crystallization and X-ray Analysis
-
Purification and Crystallization (The Critical Step):
-
The compound must be of very high purity (>98%) to form good quality crystals.
-
Screen various crystallization techniques in parallel.[17]
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation, filter the solution into a clean vial, and cover it loosely to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent. Place this solution in an environment containing a poor solvent (anti-solvent) in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility and promotes crystallization.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the compound onto a less dense, miscible anti-solvent. Crystals may form at the interface over time.
-
-
Systematically vary parameters such as solvent/anti-solvent systems, concentration, and temperature.
-
-
Crystal Selection and Mounting:
-
Examine the resulting solids under a microscope. Suitable crystals should be single, well-formed (not agglomerated), and clear.
-
Carefully select a crystal (typically 0.1-0.3 mm in size) and mount it on a goniometer head.
-
-
Data Collection and Structure Solution:
-
Place the mounted crystal in the cold stream (typically 100 K) of a single-crystal X-ray diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
Process the diffraction data (indexing, integration, and scaling) to determine the unit cell dimensions and space group.[14]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to locate all non-hydrogen atoms and determine their precise positions and thermal parameters.
-
Integrating Analytical Data for Conclusive Characterization
Caption: Logical integration of data from orthogonal analytical techniques.
By diligently applying these detailed protocols and integrating the resulting data, researchers can ensure the highest level of scientific integrity in the characterization of novel this compound derivatives, paving the way for successful downstream applications.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of 2,6-Disubstituted 3 H-Imidazo[4,5- b]pyridines as Therapeutic Agents for Dysferlinopathies through Phenotypic Screening on Patient-Derived Induced Pluripotent Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazopyridine derivatives as highly potent respiratory syncytial virus fusion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 15. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-Ray Structures of Some Heterocyclic Sulfones | MDPI [mdpi.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support guide for the synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This document is designed for researchers, medicinal chemists, and process development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable heterocyclic scaffold. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you to diagnose issues and rationally design solutions.
Synthetic Overview & Core Challenges
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high purity and yield. The most common route involves the construction of the imidazopyridine core from a substituted diaminopyridine precursor, followed by a crucial N-methylation step.
The primary challenges that lead to low overall yield are:
-
Incomplete cyclization to form the imidazole ring.
-
Formation of regioisomers during the N-methylation step.
-
Degradation of intermediates under harsh reaction conditions.
-
Loss of product during difficult purification steps.
This guide provides a structured approach to troubleshooting these common issues.
Troubleshooting Guide: Low Yield Diagnosis
This section is structured in a question-and-answer format to directly address the most common problems encountered during synthesis.
Q1: My cyclization reaction to form the imidazole ring is sluggish and gives a low yield. What's going wrong?
Answer: Incomplete cyclization is a frequent bottleneck. This is a condensation reaction that eliminates water, so reaction equilibrium is a key factor.[1]
-
Causality: The reaction requires either sufficient thermal energy to drive off water or a dehydrating agent. The nucleophilicity of the amino groups and the electrophilicity of the one-carbon source are also critical.
-
Troubleshooting Steps:
-
Water Removal: If running the reaction at high temperatures (e.g., refluxing in formic acid), ensure your setup can effectively remove water as it forms. For solvent-based systems, a Dean-Stark trap can be highly effective.[1]
-
Reaction Conditions: Many cyclization reactions require significant heat.[1] If you are using formic acid, refluxing for several hours is standard.[2][3] For reactions with orthoesters like triethyl orthoformate, acidic catalysis can be beneficial to activate the orthoester.[4]
-
Choice of Reagent: The choice of the one-carbon source can dramatically affect the yield. Compare common options:
-
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Formic Acid (98-100%) | Reflux, 4-8 hours | Acts as both reagent and solvent; simple. | Can require high temperatures; potential for side reactions. |
| Triethyl Orthoformate | Reflux in a suitable solvent (e.g., EtOH) with acid catalyst. | Milder conditions possible; good yields reported.[4] | Requires an additional catalyst. |
| Polyphosphoric Acid (PPA) | High temperature (150-200 °C) | Strong dehydrating agent, drives reaction to completion.[4] | Workup can be difficult; harsh conditions. |
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the highly polar 2,3-diamino-5-chloropyridine spot and the appearance of a new, less polar product spot indicates progress. If the reaction stalls, consider increasing the temperature or extending the reaction time.[5]
Q2: I've formed the imidazopyridine core, but the N-methylation step is giving me a mixture of products that are hard to separate. How can I improve regioselectivity?
Answer: This is a classic problem in imidazopyridine chemistry. The scaffold has two imidazole nitrogen atoms (N1 and N3) that can be alkylated, leading to a mixture of regioisomers.[1] Controlling the site of methylation is crucial for yield and purity.
-
Causality: The outcome of the alkylation is highly dependent on the reaction conditions, which influence the relative nucleophilicity of the N1 and N3 positions. The choice of base, solvent, and methylating agent dictates the reaction pathway.
-
Troubleshooting Steps:
-
Base and Solvent System: To favor methylation at the N1 position (thermodynamically more stable product), use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent like DMF or THF.[1] This deprotonates the imidazole nitrogen, forming an anion that directs the alkylation. Using weaker bases like potassium carbonate may lead to mixtures.
-
Temperature Control: Perform the deprotonation step at a low temperature (e.g., 0 °C) before adding the methylating agent (e.g., methyl iodide). Then, allow the reaction to slowly warm to room temperature. This provides better kinetic control and can minimize side reactions.
-
Purification Strategy: If a mixture is unavoidable, separation by column chromatography is often necessary. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or adding a small amount of methanol to a dichloromethane system) to achieve separation.[1]
-
Q3: My starting material, 2,3-diamino-5-chloropyridine, is of poor quality or I get a low yield synthesizing it. What are the critical parameters?
Answer: The quality of your starting material is paramount. "Garbage in, garbage out" is a fundamental principle of synthesis. The two-step conversion from 2-amino-5-chloropyridine is the most common route, and each step has potential pitfalls.
-
Step 1: Nitration of 2-Amino-5-chloropyridine
-
Causality: This is an electrophilic aromatic substitution. It requires a strong acid environment to generate the nitronium ion (NO₂⁺). Temperature control is critical to prevent over-nitration or degradation.
-
Optimization: A standard procedure involves the slow addition of nitric acid to a solution of the aminopyridine in concentrated sulfuric acid at a very low temperature (0-5 °C).[6] Allowing the temperature to rise too high can lead to uncontrolled side reactions and a dark, tarry product. The final product is isolated by carefully pouring the reaction mixture onto ice and neutralizing it.[6]
-
-
Step 2: Reduction of 2-Amino-5-chloro-3-nitropyridine
-
Causality: The nitro group must be reduced to an amine without affecting the chloro-substituent or the pyridine ring.
-
Optimization: A common and effective method is reduction using reduced iron powder in an acidified ethanol/water mixture.[6] This method is generally high-yielding and avoids the use of high-pressure hydrogenation, which could lead to dechlorination. Stannous chloride (SnCl₂) in concentrated HCl is another viable alternative.[3]
-
Q4: I seem to be losing a significant amount of product during workup and purification. What can I do?
Answer: The imidazopyridine core imparts some basicity to the molecule, which can complicate extractions. Furthermore, purification losses can occur if the chromatographic conditions are not optimized.[1]
-
Troubleshooting Steps:
-
Aqueous Workup: After cyclization or methylation, the product is often isolated by neutralizing the reaction mixture and extracting with an organic solvent. Ensure the pH of the aqueous layer is sufficiently basic (pH 8-9) to ensure the product is in its free-base form and not protonated, which would keep it in the aqueous layer.
-
Solvent Choice: Use a robust extraction solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete removal of the product from the aqueous phase.
-
Chromatography: If using column chromatography, consider "plug" filtration through a short pad of silica gel first to remove baseline impurities. When running a column, avoid overly polar solvent systems which can cause band broadening and product loss. Adding a small amount (0.5-1%) of triethylamine to the eluent can sometimes improve peak shape for basic compounds by deactivating acidic sites on the silica gel.
-
Detailed Experimental Protocols
The following protocols are provided as a validated starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 6-Chloro-1H-imidazo[4,5-c]pyridine
This protocol details the cyclization of the diamine precursor.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2,3-diamino-5-chloropyridine (1.0 eq).
-
Reagent Addition: Carefully add an excess of 98-100% formic acid (approx. 5-10 mL per gram of diamine).[2]
-
Reflux: Heat the mixture to reflux (approx. 100-110 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting diamine spot is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture into a beaker of ice water.
-
Neutralization: Neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or ammonium hydroxide. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove salts.
-
Drying: Dry the crude product in a vacuum oven. The material can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.[2]
Protocol 2: N-Methylation to this compound
This protocol is optimized for regioselectivity towards the desired N1 isomer.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF.
-
Base Addition: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.
-
Substrate Addition: Dissolve the 6-Chloro-1H-imidazo[4,5-c]pyridine (1.0 eq) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Deprotonation: Stir the mixture at 0 °C for 30-60 minutes. You should observe the cessation of hydrogen gas evolution.
-
Alkylation: Add methyl iodide (MeI) (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.
Frequently Asked Questions (FAQs)
-
Q: What is the expected appearance of the final product?
-
A: this compound is typically an off-white to light-tan solid.[7]
-
-
Q: How can I definitively confirm the structure and distinguish between the N1 and N3 methyl isomers?
-
A: A combination of 1D (¹H, ¹³C) and 2D NMR techniques is essential. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It will show a correlation between the N-methyl protons and the carbon atoms of the imidazole ring, allowing for unambiguous assignment of the methyl group's position.
-
-
Q: I see a byproduct that I suspect is an N-oxide. How can this form and how can I prevent it?
-
A: The pyridine nitrogen is susceptible to oxidation, especially if any oxidative conditions are present or if reagents degrade over time.[1] This is more common in syntheses that involve deliberate oxidation steps. To prevent it, ensure you are using pure reagents and maintain an inert atmosphere, especially if the reaction is sensitive to air.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Purification of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Intermediates
Welcome to the technical support guide for the purification of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine and its related intermediates. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. The imidazo[4,5-c]pyridine core is a key structural motif in medicinal chemistry, analogous to purines, and is explored for various therapeutic applications.[1] However, its synthesis and purification can present unique challenges, including the formation of closely related impurities and regioisomers that are difficult to separate.
This guide provides in-depth, experience-driven solutions to common purification problems in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities encountered during the synthesis of this compound?
A1: Impurities typically arise from three main sources: incomplete reactions, side reactions, and degradation.
-
Unreacted Starting Materials: The most common starting materials are substituted 3,4-diaminopyridines.[2] Due to incomplete cyclization or subsequent reactions, these precursors may carry through the process.
-
Regioisomers: The imidazo[4,5-c]pyridine core has multiple nitrogen atoms that can be alkylated. During the methylation step to form the N-1 methyl derivative, methylation can potentially occur at other positions, leading to isomeric impurities that are often difficult to separate due to their similar polarities and physical properties.[3]
-
Hydrolysis Products: The chloro-substituent on the pyridine ring can be susceptible to hydrolysis under certain pH conditions (especially strongly acidic or basic work-ups), leading to the corresponding hydroxy-imidazo[4,5-c]pyridine derivative.
-
Over-methylated Species: If a strong methylating agent is used under harsh conditions, unintended methylation on other parts of the molecule can occur.
Q2: Which analytical techniques are most effective for assessing the purity of my intermediate?
A2: A multi-technique approach is essential for a comprehensive purity profile.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity assessment, capable of separating the main compound from closely related impurities. A reverse-phase C18 column with a gradient of water/acetonitrile or water/methanol, often with a modifier like TFA or formic acid, is a good starting point.[4][5]
-
Thin-Layer Chromatography (TLC): Ideal for rapid reaction monitoring and for scouting solvent systems for column chromatography.[6][7] Visualizing spots under UV light (254 nm) is standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation of the final product and can help identify and quantify major impurities if their signals are resolved from the main compound. 2D NMR techniques like NOESY and HMBC are invaluable for definitively assigning the structure of regioisomers.[3]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), this technique confirms the molecular weight of the desired product and helps in the tentative identification of impurities based on their mass-to-charge ratio.[5]
Q3: What are the general solubility properties of this compound?
A3: As a moderately polar heterocyclic compound, it typically exhibits good solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, as well as polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate (EtOAc). It has moderate to good solubility in alcohols like methanol and ethanol, especially upon heating. Its solubility in non-polar solvents like hexanes or heptane is generally poor, a property that is often exploited for precipitation and crystallization. The literature shows successful recrystallization from an ethanol-chloroform mixture, indicating its solubility profile.[6]
Troubleshooting and Purification Guide
This section addresses specific experimental issues. The workflow diagram below outlines a general approach to purification.
Caption: General purification workflow for intermediates.
Problem 1: The final product has low purity (<90%) with significant amounts of starting materials.
-
Possible Cause: Incomplete reaction. The cyclization to form the imidazole ring or the subsequent N-methylation may not have gone to completion.
-
Suggested Solution:
-
Reaction Optimization: Before scaling up, ensure the reaction is complete by monitoring with TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature.
-
Liquid-Liquid Extraction: If the starting materials have different acid/base properties than the product, use an extractive workup. For example, if unreacted diaminopyridine (basic) is present, a wash with dilute aqueous acid (e.g., 1M HCl) can remove it into the aqueous layer. Conversely, acidic impurities can be removed with a dilute base wash (e.g., sat. NaHCO₃). Neutralize the product-containing organic layer before drying and concentrating.
-
Trituration: If the product is a solid, washing (triturating) the crude material with a solvent in which the impurities are soluble but the product is not (e.g., diethyl ether or cold ethyl acetate) can be very effective.
-
Problem 2: TLC and LC-MS show two or more spots/peaks with the same mass, which are inseparable by basic column chromatography.
-
Possible Cause: Formation of regioisomers. This is a very common issue in imidazopyridine chemistry.[3] These isomers often have very similar polarities, making them co-elute in standard chromatography systems.
-
Suggested Solution:
-
Optimize Chromatography: Do not rely on a single solvent system. Systematically screen different mobile phases. Sometimes a switch in the primary solvent (e.g., from an ethyl acetate/hexane system to a dichloromethane/methanol system) can dramatically alter selectivity. Adding a small amount of a modifier like triethylamine (for basic compounds) can improve peak shape and resolution.
-
Preparative HPLC: If flash chromatography fails, preparative reverse-phase HPLC is the most powerful tool for separating stubborn isomers.[8] This allows for fine-tuning of the mobile phase composition to achieve baseline separation.
-
Recrystallization: Fractional crystallization can sometimes resolve isomers. This requires careful solvent selection and is often an iterative process. Try dissolving the mixture in a minimum amount of a hot solvent and allowing it to cool very slowly. The less soluble isomer may crystallize out first.
-
Problem 3: The product "oils out" or forms a gum during recrystallization instead of forming crystals.
-
Possible Cause 1: Presence of impurities. Even small amounts of impurities can disrupt the crystal lattice formation, causing the compound to separate as a supercooled liquid (oil).
-
Suggested Solution: First, attempt to improve the purity of the material using another method, such as a quick filtration through a silica plug or flash chromatography, before attempting recrystallization again.
-
Possible Cause 2: Inappropriate solvent or cooling rate. The solvent may be too good, preventing the compound from coming out of solution, or the solution may be supersaturated and cooled too quickly.
-
Suggested Solution:
-
Use a Solvent Pair: Dissolve the compound in a minimum amount of a "good" solvent (one in which it is very soluble, e.g., DCM or Methanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., hexane or water) at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Slow Cooling & Seeding: Cool the flask slowly, first at room temperature, then in a refrigerator, and finally in a freezer. Avoid shocking the solution with rapid temperature changes. If you have a pure crystal, add a tiny "seed crystal" to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites.
-
Potential Impurity Pathways
The following diagram illustrates potential side reactions during a typical synthesis, leading to common impurities.
Caption: Potential pathways for impurity formation.
Data Summary: Common Impurities
| Impurity Type | Potential Origin | Recommended Analytical Method |
| Unreacted Diaminopyridine | Incomplete cyclization | LC-MS, GC-MS |
| N-3 Methyl Regioisomer | Non-selective N-methylation | HPLC, LC-MS, 2D-NMR |
| 6-Hydroxy-imidazo-pyridine | Hydrolysis of chloro group | LC-MS |
| Poly-methylated species | Harsh methylation conditions | LC-MS |
Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Chloroform)
This protocol is adapted from literature reports for similar compounds.[6]
-
Dissolution: Place the crude, solid product in an Erlenmeyer flask. Add a minimal amount of chloroform to dissolve the solid completely at room temperature.
-
Heating: Gently heat the solution on a hotplate in a fume hood.
-
Addition of Anti-Solvent: While the solution is warm, slowly add ethanol (the anti-solvent) dropwise until the solution becomes persistently turbid.
-
Clarification: Add a few drops of chloroform until the solution becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask.
-
Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) for several hours, or preferably overnight, to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography
This is a general protocol for purifying moderately polar compounds.[7][9]
-
Stationary Phase: Choose silica gel (40-63 µm) as the stationary phase.
-
Solvent System Selection: Using TLC, find a solvent system that gives the target compound an Rf value of approximately 0.2-0.35. Good starting points are gradients of Ethyl Acetate in Hexanes or Methanol in Dichloromethane.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane or 100% DCM). Ensure there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the column solvent or DCM. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent. Gradually increase the polarity of the mobile phase (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Profiling in the Synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Welcome to the Technical Support Center for the synthesis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities during the synthesis of this critical pharmaceutical intermediate. Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount for drug safety and efficacy, making robust impurity profiling an indispensable part of the development process.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to support your experimental work.
The Criticality of Impurity Profiling
Impurities in a drug substance can originate from various sources, including starting materials, intermediates, by-products of side reactions, and degradation products.[4][5] Even at trace levels, these impurities can impact the safety, efficacy, and stability of the final drug product.[1][6] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[7][8] A thorough understanding and characterization of the impurity profile are therefore not just a scientific necessity but a regulatory requirement.
I. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis and analysis of this compound.
Q1: What are the common synthetic routes to this compound and their associated impurity concerns?
A1: The synthesis of the imidazo[4,5-c]pyridine core often involves the condensation and cyclization of a substituted diaminopyridine with a carboxylic acid or its equivalent.[9] For this compound, a plausible route involves the reaction of a dichloronitropyridine with an amine, followed by reduction of the nitro group and subsequent cyclization to form the imidazole ring.[10]
A key challenge in this synthesis is controlling regioselectivity. The unsymmetrical nature of the pyridine precursors can lead to the formation of positional isomers, which often possess very similar physical and chemical properties, making their separation and characterization difficult.[11]
Q2: I'm observing an unexpected peak in my HPLC analysis. How do I begin to identify this unknown impurity?
A2: The first step is to gather preliminary information using hyphenated techniques. Liquid chromatography-mass spectrometry (LC-MS) is an invaluable tool for obtaining the molecular weight of the impurity.[2][12] This information, combined with knowledge of the synthetic route, can help you propose potential structures. For volatile impurities, gas chromatography-mass spectrometry (GC-MS) is the preferred method.[2]
Q3: My mass spectrometry data suggests the presence of an isomer. How can I definitively determine its structure?
A3: Structural elucidation of isomers requires more sophisticated techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose.[13][14] Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity of atoms within the molecule. For determining the specific substitution pattern, the Nuclear Overhauser Effect (NOE) can be particularly insightful, as it provides information about the spatial proximity of protons.[11]
Q4: What are some common process-related impurities I should be aware of?
A4: Process-related impurities can include unreacted starting materials, intermediates, and reagents. For instance, in a synthesis involving a palladium catalyst, there is a risk of residual palladium in the final product, which is a significant concern due to its potential toxicity.[9] Incomplete cyclization is another common issue, leading to the presence of stable intermediates.[15]
II. Troubleshooting Guide
This section provides practical solutions to specific experimental challenges you may encounter.
Issue 1: Low Yield and Multiple By-products in the Cyclization Step
Possible Causes & Solutions:
-
Incomplete Reaction: The cyclization to form the imidazole ring can be sluggish.
-
Sub-optimal pH: The pH of the reaction medium can significantly influence the rate and outcome of the cyclization.
-
Troubleshooting: For condensations involving carboxylic acids, acidic conditions are generally required.[15] Experiment with different acidic catalysts or adjust the pH to optimize the reaction.
-
-
Water Removal: The condensation reaction generates water, which can inhibit the reaction equilibrium.
-
Side Reactions: Undesired side reactions can consume starting materials and generate impurities.
-
Troubleshooting: N-oxide formation on the pyridine ring is a common side reaction, especially under oxidative conditions.[15] Use milder oxidizing agents or carefully control the reaction temperature and time to minimize this.
-
Issue 2: Co-eluting Peaks in HPLC Analysis
Possible Causes & Solutions:
-
Inadequate Method Specificity: The current HPLC method may not be capable of separating all impurities from the main peak and from each other.
-
Troubleshooting: A systematic method development approach is necessary. This involves screening different stationary phases (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile, methanol, different buffers), and pH.[16]
-
-
Isomeric Impurities: Positional isomers are notoriously difficult to separate.
-
Troubleshooting: Explore alternative chromatographic modes, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC). 2D-LC can also be a powerful tool for resolving complex mixtures.[16]
-
Issue 3: Difficulty in Obtaining a Clean Mass Spectrum of an Impurity
Possible Causes & Solutions:
-
Low Impurity Concentration: The impurity may be present at a level too low for direct detection by MS.
-
Ion Suppression: The main component (the API) can suppress the ionization of co-eluting impurities in the mass spectrometer.
-
Troubleshooting: Optimize the chromatographic separation to ensure the impurity elutes in a region with less interference from the main peak. Adjusting the MS source parameters can also help.
-
III. Analytical Workflow for Impurity Identification
A systematic approach is crucial for the successful identification and characterization of impurities. The following workflow outlines the key steps.
Caption: A typical workflow for the identification and characterization of impurities.
IV. Data Summary: Common Analytical Techniques
The table below summarizes the primary analytical techniques used in impurity profiling and their specific applications.
| Technique | Primary Application | Information Obtained |
| HPLC/UPLC | Separation and Quantification | Retention time, peak area (concentration) |
| LC-MS | Molecular Weight Determination | Molecular weight of the parent ion and fragmentation patterns |
| GC-MS | Analysis of Volatile Impurities | Molecular weight and fragmentation patterns of volatile compounds |
| NMR | Structure Elucidation | Detailed structural information, including connectivity and stereochemistry |
| Preparative HPLC | Impurity Isolation | Collection of pure fractions of impurities for further analysis |
V. Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a stability-indicating HPLC method.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This is a generic method and will likely require optimization for your specific sample.
Protocol 2: Sample Preparation for NMR Analysis
-
Isolate the impurity of interest using preparative HPLC.
-
Remove the mobile phase solvents under reduced pressure.
-
Lyophilize the sample to remove any residual water.
-
Dissolve the dried sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The choice of solvent will depend on the solubility of the impurity.
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire a suite of NMR experiments, starting with a 1D proton spectrum, followed by 2D experiments such as COSY, HSQC, and HMBC.
VI. Conclusion
The identification and characterization of impurities in the synthesis of this compound is a multifaceted challenge that requires a combination of synthetic organic chemistry expertise and advanced analytical techniques.[5] A proactive and systematic approach to impurity profiling, as outlined in this guide, is essential for ensuring the quality, safety, and regulatory compliance of the final drug substance.[2][12]
VII. References
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
-
Benchchem. Common side reactions in the synthesis of imidazo[4,5-b]pyridines.
-
Analytical Methods for Profiling Impurities in Pharmaceuticals. (2024, December 27).
-
Chemass. Pharmaceutical Impurity Analysis Overview.
-
PubMed. (2016, May 25). Analytical advances in pharmaceutical impurity profiling.
-
IMPURITY PROFILING AN EMERGING TREND IN PHARMACEUTICALS: A REVIEW. (2015, August 2).
-
National Institutes of Health. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
-
ACS Publications. (2014). Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. ACS Combinatorial Science.
-
National Institutes of Health. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea.
-
PubMed. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
-
ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry.
-
Tips and Tricks for Analysis of Nitrosamine Impurities in Pharmaceuticals. (2023, December 8).
-
How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19).
-
How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs. (2025, April 2).
-
Manufacturing Chemist. (2024, March 27). The expert's guide to pharmaceutical impurity analysis.
-
The Complexities of Pharmaceutical Impurity Characterization: Challenges and Solutions.
-
National Institute of Standards and Technology. Pyridine. NIST WebBook.
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines.
-
PubMed Central. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives.
-
ChemScene. This compound.
-
ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm.
-
MassBank. pyridine.
-
CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW.
-
ACS Publications. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
-
One Pot Synthesis of Substituted Imidazopyridine and Thiazoles from Styrene in Water Assisted by NBS.
-
IMPURITY PROFILING OF PHARMACEUTICALS. (2020, November 15).
-
MDPI. Special Issue : Synthesis and Characterization of Heterocyclic Compounds.
-
ACS Publications. (2024, July 15). Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers.
-
Hypha Discovery. Structure Elucidation and NMR.
-
SIELC Technologies. (2018, May 16). 1H-Imidazo[4,5-b]pyridine.
-
ResearchGate. (2025, August 5). (PDF) Identification and structure elucidation by NMR spectroscopy.
-
IJPPR. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review.
-
JOCPR. Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview.
-
Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC.
-
National Institutes of Health. (2025, May 31). NMR-driven structure-based drug discovery by unveiling molecular interactions.
-
MDPI. Solution NMR Spectroscopy in Target-Based Drug Discovery.
-
CymitQuimica. 6-Chloro-1H-imidazo[4,5-c]pyridine-4-carbonitrile.
-
Benchchem. Technical Support Center: Synthesis of 6H-Imidazo[4,5-b]pyridines.
-
PubMed. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl).
-
Aladdin. This compound.
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 3. The expert's guide to pharmaceutical impurity analysis [manufacturingchemist.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. jocpr.com [jocpr.com]
- 7. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
Technical Support Center: Optimization of Imidazo[4,5-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of imidazo[4,5-c]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. As structural analogs of purines, imidazo[4,5-c]pyridines are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] However, their synthesis can present unique challenges, from low yields to difficult purifications.
This document provides in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction conditions.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles the most frequent problems encountered during the synthesis of the imidazo[4,5-c]pyridine core, which is typically formed via the condensation of 3,4-diaminopyridine with a carbonyl compound.[3]
Question: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields are a common frustration in heterocyclic synthesis and can originate from multiple factors. A systematic approach is the most effective way to diagnose and solve the issue.[4]
1. Incomplete Reaction:
-
Causality: The condensation reaction to form the imidazole ring is often an equilibrium process and may require significant energy input to proceed to completion.[5]
-
Solution:
-
Reaction Time & Temperature: Monitor your reaction by TLC or LC-MS to track the consumption of starting material. If the reaction stalls, consider increasing the temperature or prolonging the reaction time.[5] For thermally sensitive materials, a modest temperature increase over a longer period is preferable to a high-temperature shock.
-
Water Removal: The cyclization step is a dehydration reaction that releases water.[5] This byproduct can inhibit the forward reaction. If running the reaction at high temperatures, using a Dean-Stark trap to physically remove water is highly effective. For lower temperature reactions, the addition of a compatible drying agent can be beneficial.[5]
-
2. Suboptimal Reaction Conditions:
-
Causality: The pH of the reaction medium is critical. Condensations with carboxylic acids or their equivalents often require acidic conditions to activate the carbonyl group for nucleophilic attack.[5]
-
Solution:
-
Acid Catalysis: For reactions involving carboxylic acids, strong dehydrating acids like polyphosphoric acid (PPA) are often used both as a solvent and a catalyst at elevated temperatures.[3] If using orthoesters, a catalytic amount of a strong acid can be beneficial.[5]
-
Solvent Choice: The polarity and boiling point of the solvent are key. High-boiling polar aprotic solvents like DMF or DMSO can facilitate reactions requiring high temperatures, but can also be difficult to remove. Experiment with different solvents in small-scale trial reactions.[4]
-
3. Purity of Reagents and Atmosphere:
-
Causality: Impurities in starting materials (e.g., 3,4-diaminopyridine) or solvents can act as catalyst poisons or participate in side reactions.[4] Furthermore, some intermediates or reagents may be sensitive to atmospheric moisture or oxygen.[4]
-
Solution:
-
Reagent Quality: Always use reagents of appropriate purity. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.
-
Inert Atmosphere: If you suspect sensitivity to air, perform the reaction under an inert atmosphere of nitrogen or argon.[4]
-
Below is a workflow to guide your troubleshooting process for low yields.
Caption: Troubleshooting logic for addressing low product yields.
Question: I'm observing significant side product formation, particularly a second major spot on my TLC. What are the common side reactions and how can I suppress them?
Answer: Side product formation is a frequent challenge, often stemming from the inherent reactivity of the pyridine and imidazole precursors.
1. Regioisomer Formation:
-
Causality: This is arguably the most significant challenge in imidazo[4,5-c]pyridine synthesis. The 3,4-diaminopyridine starting material is unsymmetrical. When a substituent is introduced at the N1 or N3 position of the imidazole ring, a mixture of isomers can form.[6] These regioisomers often have very similar physical properties, making them difficult to separate.[6]
-
Solution:
-
Directed Synthesis: While classical condensation methods often give isomeric mixtures, modern synthetic routes can provide better regiocontrol. Palladium-catalyzed cross-coupling reactions, for instance, can be designed to favor the formation of a specific isomer.[7]
-
Solid-Phase Synthesis: Solid-phase strategies have been developed, but even these can produce minor amounts of the undesired isomer if the initial arylation is not completely regioselective.[1]
-
Purification: If isomer formation is unavoidable, careful optimization of purification is necessary (see next question).
-
2. N-Oxide Formation:
-
Causality: The pyridine nitrogen is nucleophilic and susceptible to oxidation, especially if your synthetic route involves an oxidative step (e.g., during aromatization from an aldehyde condensation).[5]
-
Solution:
-
Control of Oxidants: If using an external oxidizing agent, carefully control its stoichiometry. Using milder oxidants or simply allowing for slower air oxidation can minimize N-oxide formation.[5]
-
Inert Atmosphere: Running the reaction under a nitrogen or argon atmosphere will prevent unwanted air oxidation.
-
3. Incomplete Cyclization:
-
Causality: The intermediate formed after the initial condensation (an N-acylated or Schiff base-type species) may be relatively stable and fail to cyclize under the reaction conditions.[5]
-
Solution:
-
Thermal Energy: Driving the final ring-closing dehydration often requires more aggressive heating. Switching to a higher-boiling solvent or increasing the reaction temperature is the most direct solution.[5]
-
Question: I'm struggling to purify my final product, especially separating it from a suspected regioisomer. What are the best strategies?
Answer: Purification can be a significant bottleneck, especially when dealing with polar heterocyclic compounds and closely related isomers.
1. Optimizing Column Chromatography:
-
Causality: Regioisomers often have very similar polarities, causing them to co-elute during standard flash chromatography.
-
Solution:
-
Solvent System: Experiment with different solvent systems. Adding a small amount of a third solvent (e.g., methanol in a dichloromethane/ethyl acetate system) can sometimes alter selectivity.
-
Gradient Elution: A shallow gradient is more effective than an isocratic elution for separating compounds with similar Rf values. Start with a low polarity and slowly increase it over many column volumes.[6]
-
Stationary Phase: If silica gel is ineffective, consider alternative stationary phases like alumina or C18 (reverse-phase).
-
2. Preparative HPLC:
-
Causality: When column chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) is the gold standard for separating difficult mixtures.
-
Solution:
-
Method Development: First, develop an effective separation on an analytical HPLC system. Screen different columns (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers (e.g., formic acid, trifluoroacetic acid, ammonium hydroxide) to achieve baseline resolution.
-
Scale-Up: Once an analytical method is established, it can be scaled up to a preparative system to isolate larger quantities of each isomer.[6]
-
3. Recrystallization:
-
Causality: If your product is a stable solid, recrystallization can be a highly effective and scalable purification method.
-
Solution:
-
Solvent Screening: The key is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurities/isomers remain in solution. Screen a wide range of solvents of varying polarities.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the imidazo[4,5-c]pyridine core? A1: The most prevalent and classical approach is the condensation of 3,4-diaminopyridine with either a carboxylic acid or an aldehyde.[3] Reactions with carboxylic acids often require harsh dehydrating conditions, such as heating in polyphosphoric acid (PPA).[3] Reactions with aldehydes proceed through an intermediate that must be oxidized to form the final aromatic product.[3]
Q2: Why is regioselectivity a major issue in this synthesis, and how can it be controlled? A2: Regioisomerism arises from the unsymmetrical nature of the 3,4-diaminopyridine precursor. When forming the imidazole ring, the new bond can form with either the nitrogen at position 3 or position 4 of the starting diamine, leading to different product isomers if the rest of the molecule is unsymmetrical. Controlling this requires moving beyond simple condensation. Methods like palladium-catalyzed amidation followed by cyclization offer more precise control over which bonds are formed, leading to a single desired regioisomer.[7][8]
Q3: What role does the oxidant play when using an aldehyde as a starting material? A3: The initial condensation of 3,4-diaminopyridine with an aldehyde forms a dihydro-imidazo[4,5-c]pyridine intermediate. This intermediate is not aromatic. An oxidation step is required to remove two hydrogen atoms and form the stable, aromatic imidazole ring.[3] This can be achieved by adding a mild oxidizing agent or, in many cases, by simple exposure to atmospheric oxygen, though this can be slow.[3][5]
Caption: Key steps in synthesis from an aldehyde precursor.
Q4: Are there any 'greener' or milder alternatives to using polyphosphoric acid (PPA)? A4: Yes, the field is actively moving towards more sustainable methods. Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reactions and improve yields, often under milder conditions and using supports like silica gel instead of strong acids.[3] Furthermore, catalyst- and solvent-free conditions, simply heating the neat reactants, have also been reported for similar heterocyclic systems, representing a very green approach.[9]
Optimized Experimental Protocols
Protocol 1: Classical Synthesis via PPA Condensation
This protocol describes a general procedure for the reaction of 3,4-diaminopyridine with a carboxylic acid.
-
Preparation: In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, add polyphosphoric acid (PPA) (10-20 times the weight of the limiting reagent).
-
Heating: Heat the PPA to 80-100 °C with stirring until it becomes a mobile liquid.
-
Reagent Addition: Add 3,4-diaminopyridine (1.0 eq) and the desired carboxylic acid (1.0-1.1 eq) to the hot PPA.
-
Reaction: Increase the temperature to 150-180 °C and maintain for 2-6 hours. Monitor the reaction progress by quenching a small aliquot in water, neutralizing, extracting, and analyzing by TLC.
-
Workup: Once complete, cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated base (e.g., ammonium hydroxide or NaOH solution) while cooling in an ice bath. The product will often precipitate.
-
Isolation: Collect the solid precipitate by filtration. If no solid forms, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, chloroform).
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Cyclization from a Nitro-Amine Precursor
This method offers an alternative route that can provide better regiocontrol.[3]
-
Precursor Synthesis: Start with a suitable 3-nitro-4-aminopyridine derivative. The amino group is typically first functionalized (e.g., via N-alkylation or N-arylation).
-
Nitro Group Reduction: Reduce the nitro group to an amine to generate the reactive 3,4-diaminopyridine intermediate in situ. Common reducing agents include SnCl₂·2H₂O, iron powder in acetic acid, or catalytic hydrogenation (H₂/Pd-C).[3]
-
Cyclization: The resulting diamine is then cyclized with a carbonyl equivalent. For example, refluxing with triethyl orthoformate in the presence of an acid catalyst will install a hydrogen at the C2 position.[3]
-
Isolation and Purification: After the reaction is complete, remove the solvent under reduced pressure. The crude product is then purified using standard techniques as described in Protocol 1.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. SYNTHESIS AND REACTIONS OF NOVEL IMIDAZO[4,5-<i>]</i>PYRIDINE BUILDING BLOCKS | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
Technical Support Center: Troubleshooting Regioisomer Formation in Imidazo[4,5-b]pyridine Synthesis
Welcome to the technical support center for imidazo[4,5-b]pyridine synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The structural similarity of imidazo[4,5-b]pyridines to purines makes them a valuable core in medicinal chemistry, with applications ranging from kinase inhibitors to antimicrobial agents.[1][2] However, their synthesis is often complicated by the formation of regioisomers, leading to challenges in purification and yield reduction.
This guide provides in-depth troubleshooting advice and frequently asked questions to help you control and overcome the challenges of regioisomer formation in your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of imidazo[4,5-b]pyridines, focusing on the root causes and providing actionable solutions.
Question 1: My primary synthesis step, the condensation of 2,3-diaminopyridine with an aldehyde, is producing a mixture of 1H- and 3H-imidazo[4,5-b]pyridines. How can I favor the formation of a single regioisomer?
Answer:
The condensation of 2,3-diaminopyridines with aldehydes is a common and effective method for constructing the imidazo[4,5-b]pyridine core.[3] However, the unsymmetrical nature of the 2,3-diaminopyridine can lead to the formation of two distinct regioisomers. The initial nucleophilic attack can occur from either the amino group at the 2-position or the 3-position, leading to different cyclization pathways.
Several factors can influence the regioselectivity of this reaction:
-
Electronic Effects of Substituents: The electronic nature of substituents on both the 2,3-diaminopyridine and the aldehyde can significantly impact the nucleophilicity of the amino groups. Electron-donating groups on the pyridine ring will generally increase the nucleophilicity of both amino groups, while electron-withdrawing groups will decrease it. The relative difference in nucleophilicity between the two amino groups is key.
-
Steric Hindrance: Bulky substituents on the pyridine ring or the aldehyde can sterically hinder the approach to one of the amino groups, thereby favoring reaction at the less hindered site.
-
Reaction Conditions:
-
pH: The acidity of the reaction medium can play a crucial role. Under acidic conditions, the pyridine nitrogen can be protonated, which can influence the relative nucleophilicity of the two amino groups. In some cases, using a catalytic amount of a mild acid like acetic acid can promote regioselective condensation.[4]
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the kinetic versus thermodynamic control of the reaction. Experimenting with a range of solvents from polar protic (e.g., ethanol) to aprotic (e.g., DMF, dioxane) is recommended.
-
Temperature: Higher temperatures can sometimes overcome the kinetic barrier to the formation of the thermodynamically more stable isomer. Conversely, lower temperatures may favor the kinetically controlled product.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for controlling regioisomer formation during the initial cyclization step.
Question 2: I am performing an N-alkylation on my synthesized imidazo[4,5-b]pyridine, and I'm getting a mixture of N-1, N-3, and N-4 alkylated products. How can I achieve regioselective alkylation?
Answer:
N-alkylation of the imidazo[4,5-b]pyridine core is a common strategy for introducing diversity and modulating biological activity.[2] However, the presence of three potentially reactive nitrogen atoms (N-1, N-3, and N-4) often leads to a mixture of regioisomers.[5][6] The outcome of the alkylation is a delicate balance of several factors:
-
Tautomerism: The parent imidazo[4,5-b]pyridine exists as a mixture of tautomers, primarily the 1H and 3H forms. The position of the proton influences which nitrogen atoms are available for alkylation.
-
Basicity of the Nitrogens: The relative basicity of the nitrogen atoms plays a significant role. The pyridine-like nitrogen (N-4) is generally more basic than the imidazole nitrogens (N-1 and N-3).
-
Reaction Conditions:
-
Base: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) will deprotonate the most acidic proton (typically on the imidazole ring), leading to an anionic species that can then be alkylated. Weaker bases like potassium carbonate (K2CO3) may result in a different distribution of products.[7][8]
-
Solvent: The solvent can influence the solubility of the starting material and the base, as well as the reactivity of the alkylating agent. Aprotic polar solvents like DMF are commonly used.[7]
-
Alkylating Agent: The nature of the alkylating agent (e.g., alkyl halide, benzyl bromide) can also affect regioselectivity, primarily through steric effects.
-
-
Phase Transfer Catalysis (PTC): The use of a phase transfer catalyst, such as tetra-n-butylammonium bromide (TBAB), can be an effective method for controlling the alkylation, often favoring a specific regioisomer.[2][9]
Experimental Protocol for Regioselective N-Alkylation:
Objective: To favor the formation of the N-3 alkylated product.
Materials:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine (1.0 eq)
-
Alkyl halide (e.g., allyl bromide or propargyl bromide) (1.2 eq)
-
Potassium carbonate (K2CO3) (2.2 eq)
-
Tetra-n-butylammonium bromide (TBAB) (0.15 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine in DMF, add potassium carbonate and tetra-n-butylammonium bromide.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Continue stirring at room temperature for 24 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Data Summary: Impact of Reaction Conditions on N-Alkylation Regioselectivity
| Starting Material | Alkylating Agent | Base | Catalyst | Major Isomer(s) | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Allyl Bromide | K2CO3 | TBAB | N-3 and N-4 | [2] |
| Imidazo[4,5-b]pyridine-4-oxide | Benzyl Bromide | K2CO3 | None | N-1 and N-3 | [10] |
| 2-(substituted-phenyl)imidazo[4,5-b]pyridines | 4-Chlorobenzyl bromide | K2CO3 | None | N-4 and N-3 | [8] |
Question 3: How can I reliably distinguish between the different regioisomers of my synthesized imidazo[4,5-b]pyridines?
Answer:
Unambiguous characterization of the regioisomers is crucial for understanding your reaction outcomes and for the subsequent use of your compounds. Several spectroscopic techniques are invaluable for this purpose:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: The chemical shifts and coupling patterns of the aromatic protons can provide initial clues. However, these can be complex and may not be sufficient for definitive assignment on their own.
-
2D NMR Techniques:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a powerful technique for determining spatial proximity between protons. For N-alkylated products, a cross-peak between the protons of the alkyl group and the protons on the pyridine or imidazole ring can definitively establish the point of attachment.[7][8]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It can be used to trace the connectivity within the molecule and confirm the position of substituents.[8]
-
-
-
Single-Crystal X-ray Diffraction: This is the gold standard for structural elucidation. If you can obtain a suitable crystal of your compound, X-ray diffraction will provide an unambiguous determination of its three-dimensional structure, including the precise location of all atoms.[2]
Logical Flow for Isomer Identification:
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journal.uctm.edu [journal.uctm.edu]
- 3. mdpi.com [mdpi.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 8. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Efficient Removal of Residual Palladium Catalyst from Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of removing residual palladium from coupling reactions. Palladium-catalyzed reactions are powerful tools in synthesis, but ensuring the final product is free from this heavy metal is paramount for downstream applications and regulatory compliance.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve the required purity for your compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing residual palladium so critical?
Palladium, while an excellent catalyst, is a heavy metal with documented toxicity.[4] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent limits for elemental impurities in drug products to ensure patient safety.[5] For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the final Active Pharmaceutical Ingredient (API).[4][6][7] Beyond regulatory concerns, residual palladium can interfere with downstream reactions, compromise the stability of the final compound, and impact biological assays.[8][9]
Q2: What are the primary methods for palladium removal?
There are several established methods for removing residual palladium, each with its own advantages and disadvantages. The main categories include:
-
Adsorption: This involves using a solid support with high affinity for palladium to capture the metal from the reaction mixture. Common adsorbents include activated carbon and functionalized silica gels (metal scavengers).[1][10]
-
Precipitation/Complexation: A reagent is added to the solution that forms an insoluble complex with palladium, which can then be removed by filtration.[11]
-
Crystallization: The desired product is crystallized from the solution, leaving the palladium impurities behind in the mother liquor.[10][11]
-
Extraction: This involves using a liquid-liquid extraction to partition the palladium into a separate phase.[1]
Q3: How do I choose the best palladium removal method for my specific reaction?
The optimal method depends on several factors, including the nature of your product, the solvent system, the form of the residual palladium (e.g., Pd(0) vs. Pd(II), ligated vs. unligated), and the required level of purity. The following decision tree can guide your selection process:
Caption: Decision tree for selecting a palladium removal method.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
Issue 1: High palladium levels persist after treatment with a metal scavenger.
-
Possible Cause: The chosen scavenger may not be optimal for the specific palladium species present in your reaction mixture. The oxidation state and coordination sphere of the palladium can significantly impact its affinity for different scavengers.[5]
-
Troubleshooting Steps:
-
Screen a panel of scavengers: Test a variety of functionalized silica scavengers with different chelating groups, such as thiol, thiourea, or trimercaptotriazine (TMT).[2][12]
-
Optimize scavenging conditions: Vary the temperature, reaction time, and the amount of scavenger used. A longer treatment time or a slight increase in temperature can sometimes improve efficiency.
-
Consider a pre-treatment step: In some cases, a mild oxidizing or reducing agent can be used to convert the palladium into a single, more easily scavenged species.[5]
-
Analyze the palladium species: If possible, try to identify the nature of the residual palladium. This information can help in selecting a more targeted scavenger.
-
Issue 2: Significant loss of my desired product during purification.
-
Possible Cause: Non-specific binding of your product to the adsorbent, which is a common issue with highly porous materials like activated carbon.[2][5]
-
Troubleshooting Steps:
-
Minimize the amount of adsorbent: Use the lowest effective amount of scavenger or activated carbon to reduce the surface area available for non-specific binding.
-
Change the solvent: The choice of solvent can influence the adsorption of both your product and the palladium. A solvent in which your product is highly soluble may decrease its interaction with the adsorbent.[5]
-
Switch to a more selective scavenger: Functionalized silica scavengers are generally more selective for metals than activated carbon, which can reduce product loss.[13]
-
Consider an alternative purification method: If product loss remains high, crystallization or liquid-liquid extraction may be more suitable options.
-
Issue 3: Inconsistent palladium removal from batch to batch.
-
Possible Cause: Variability in the final state of the palladium catalyst at the end of the reaction. Minor changes in reaction conditions can lead to different palladium species being present in the crude product.[5]
-
Troubleshooting Steps:
-
Standardize the reaction work-up: Ensure that the work-up procedure is consistent for every batch to minimize variations in the palladium species.
-
Use a broad-spectrum scavenger: Some scavengers, such as those based on TMT, are effective against a wider range of palladium species.[12]
-
Implement a polishing step: A final filtration through a pad of celite or a carbon-impregnated filter can help to remove any remaining particulate palladium.[2][14]
-
In-Depth Technical Protocols
Protocol 1: General Procedure for Palladium Scavenging with Functionalized Silica Gel
This protocol provides a starting point for using a solid-supported scavenger. Optimization will be required for specific applications.
-
Reaction Work-up: After the coupling reaction is complete, perform your standard aqueous work-up to remove any water-soluble byproducts.
-
Solvent Exchange (if necessary): Ensure the crude product is dissolved in a solvent compatible with the chosen scavenger.
-
Scavenger Addition: Add the functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium loading) to the solution.
-
Stirring: Stir the mixture at room temperature for 1-4 hours. For challenging cases, the temperature can be increased to 40-60°C.
-
Filtration: Filter the mixture to remove the scavenger-bound palladium. Wash the scavenger with fresh solvent to recover any adsorbed product.
-
Analysis: Concentrate the filtrate and analyze the palladium content using a suitable analytical technique such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[10]
Caption: Workflow for palladium scavenging with functionalized silica.
Protocol 2: Palladium Removal using Activated Carbon
Activated carbon is a cost-effective option for palladium removal, but it can be less selective than functionalized scavengers.[2][15]
-
Preparation: Choose a grade of activated carbon with a suitable particle size and porosity.
-
Addition: Add the activated carbon (typically 5-10 wt% relative to the product) to the solution of your crude product.
-
Stirring: Stir the slurry at room temperature or slightly elevated temperature for 2-18 hours.[2]
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
-
Analysis: Concentrate the filtrate and determine the residual palladium concentration.
Comparative Data
| Method | Advantages | Disadvantages | Typical Efficiency |
| Functionalized Silica Scavengers | High selectivity, good for a wide range of Pd species, easy to handle.[2][12] | Higher cost than activated carbon. | >95% |
| Activated Carbon | Low cost, effective for some Pd species.[15][16] | Can cause significant product loss due to non-specific adsorption, filtration can be difficult.[2][5] | Variable, depends on conditions. |
| Crystallization | Can be highly effective if conditions are optimized, scalable. | Not always feasible, may require significant process development. | Highly variable. |
| Liquid-Liquid Extraction | Can be effective for specific systems. | Often requires large volumes of solvent, may not be environmentally friendly. | Variable. |
Conclusion
The removal of residual palladium is a critical step in the synthesis of high-purity compounds, particularly in the pharmaceutical industry. By understanding the different methods available and by systematically troubleshooting any issues that arise, researchers can confidently and consistently achieve the required low levels of palladium in their final products.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. arborassays.com [arborassays.com]
- 11. Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction [cjph.com.cn]
- 12. biotage.com [biotage.com]
- 13. silicycle.com [silicycle.com]
- 14. researchgate.net [researchgate.net]
- 15. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
Technical Support Center: Optimization of Crystallization Conditions for 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the crystallization of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine. Our goal is to move beyond simple protocols and equip you with the foundational knowledge and troubleshooting strategies required to rationally design and optimize your crystallization experiments.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses common questions that form the basis of a successful crystallization strategy.
Q1: What is the primary goal of crystallizing this compound?
The primary goal is purification. Crystallization is a highly effective method for separating the target molecule from impurities generated during synthesis or from residual starting materials. A successful crystallization process yields a product with high purity, a well-defined crystal form (polymorph), and a consistent particle size distribution, all of which are critical for downstream applications, particularly in pharmaceutical development.
Q2: What is "supersaturation" and why is it the most critical parameter in crystallization?
Supersaturation is the essential driving force for both the formation of new crystal nuclei (nucleation) and the subsequent growth of those crystals.[1][2] A solution becomes supersaturated when it contains more dissolved solute than it thermodynamically should at a given temperature.[1] Controlling the level of supersaturation is the key to achieving desired crystal attributes.[1][3]
-
Low Supersaturation: At low supersaturation levels, crystal growth is often faster than nucleation. This condition typically leads to the formation of fewer, larger, and more well-ordered crystals.[1]
-
High Supersaturation: At high supersaturation levels, nucleation tends to dominate over growth, which can result in the rapid precipitation of many small crystals or even an amorphous solid.[1]
The relationship between supersaturation, nucleation, and growth is fundamental to controlling the final crystal size and form.[1]
Q3: How do I choose a starting solvent for crystallization?
The choice of solvent is arguably the most critical experimental variable.[4][5] An ideal single solvent for cooling crystallization should exhibit:
-
High solubility for this compound at an elevated temperature (near the solvent's boiling point).
-
Low solubility for the compound at a low temperature (e.g., room temperature or 0-4 °C).
-
Chemical inertness (it should not react with your compound).
-
A relatively low boiling point for easy removal during drying.
Given the heterocyclic nature of this compound, which contains nitrogen atoms capable of hydrogen bonding, a good starting point for screening would be polar protic and aprotic solvents. One report on a similar derivative notes successful recrystallization from an ethanol-chloroform mixture, suggesting that both single and mixed solvent systems are viable.[6]
Q4: What is polymorphism and why should I be concerned about it?
Polymorphism is the ability of a solid compound to exist in more than one crystal form or lattice structure.[7][8][9] These different forms, called polymorphs, are chemically identical but can have significantly different physical properties, including:
In the pharmaceutical industry, controlling polymorphism is critical.[11] An undesired or unstable polymorph can negatively impact the efficacy and safety of a drug product.[10][11] The conditions of crystallization—such as the solvent used, cooling rate, and level of supersaturation—can all influence which polymorph is formed.[9]
Section 2: Troubleshooting Guide - Common Problems & Solutions
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q5: I've dissolved my compound in a hot solvent and cooled it down, but no crystals have formed. What should I do?
This is a very common issue, typically indicating that the solution is not sufficiently supersaturated or that the energy barrier for nucleation has not been overcome.[4]
Logical Troubleshooting Workflow
Caption: Decision tree for troubleshooting failure to crystallize.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[12][13] The microscopic imperfections on the glass provide sites for nucleation.
-
Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the solution.[4][13] This seed crystal acts as a template for further crystal growth.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.
-
-
Increase Supersaturation:
-
Evaporate Solvent: Gently heat the solution to boil off a small portion of the solvent, then allow it to cool again.[12][13] This increases the solute concentration.
-
Cool Further: Place your flask in an ice bath or refrigerator to further decrease the compound's solubility.[4][13]
-
Add an Anti-solvent: If you are using a solvent in which your compound is soluble, you can slowly add a second solvent (an "anti-solvent") in which it is insoluble. This reduces the overall solubility of the solute in the mixed solvent system, thereby increasing supersaturation.[13] Perform this addition slowly at the saturation temperature to avoid crashing out the material.
-
Q6: My compound has separated as a liquid instead of a solid. What is "oiling out" and how do I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a crystalline solid.[4] This is often due to one of the following reasons:
-
High Supersaturation: The solution was cooled too quickly, causing the compound to crash out of solution before it could form an ordered crystal lattice.
-
Impurities: A high concentration of impurities can depress the melting point of your compound, leading to the formation of a liquid eutectic mixture.[4]
-
Temperature: The temperature of the solution is above the melting point of the solid compound at that concentration.
Solutions:
-
Reheat and Dilute: Heat the solution until the oil redissolves completely. Add a small amount of additional solvent (10-20% more) to reduce the saturation level.[4]
-
Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow heat transfer. A slower cooling rate gives the molecules more time to orient themselves correctly into a crystal lattice.[4]
-
Change Solvents: Try a different solvent or solvent system with a lower boiling point or one that provides a steeper solubility curve.
Q7: My crystallization yield is very low. How can I improve it?
Low yield is a common optimization challenge. Here are the primary causes and their solutions:
| Potential Cause | Explanation | Recommended Solution |
| Too much solvent used | The final concentration of the compound in the cold mother liquor is still significant, meaning a large portion of your product remains dissolved.[4] | Rework the mother liquor: concentrate it by rotary evaporation and attempt a second crystallization. For future runs, use less solvent initially. |
| Premature filtration | The crystallization process was not allowed to complete before the crystals were isolated. | Allow the flask to stand at the final low temperature for a longer period (several hours to overnight) to maximize crystal growth. |
| Sub-optimal solvent choice | The compound has significant solubility even at low temperatures in the chosen solvent. | Re-screen for a solvent that shows a larger difference in solubility between hot and cold conditions. Consider using an anti-solvent to crash out more product. |
| Incorrect temperature | The final cooling temperature is not low enough to sufficiently decrease solubility. | Ensure the solution is cooled to the lowest practical temperature (e.g., 0-4 °C in an ice bath) and held there for an adequate time. |
Q8: The crystals are very small/needle-like and difficult to filter. How can I get larger crystals?
The formation of very small or needle-like crystals is typically a sign that the nucleation rate was too high relative to the growth rate.[4] This is caused by a high level of supersaturation.
Solutions:
-
Decrease Supersaturation: The most effective strategy is to slow down the entire process.
-
Use slightly more solvent to lower the overall concentration.
-
Cool the solution much more slowly.
-
-
Solvent System Modification: Try a different solvent. The interaction between the solvent and the crystal faces can influence the crystal habit (shape). Sometimes, adding a small amount of a co-solvent can disrupt rapid growth along one axis, leading to more block-like crystals.
Section 3: Advanced Topics - Impurities and Polymorphism
Q9: How do impurities affect my crystallization process?
Impurities can have a significant and often unpredictable impact on crystallization.[14][15] Even at low concentrations, they can:
-
Inhibit or Induce Nucleation: Some impurities can act as nucleation sites, while others can "poison" them, increasing the time it takes for crystals to appear.[16]
-
Slow Crystal Growth: Impurities can adsorb onto the growing crystal surfaces, physically blocking the addition of more solute molecules and slowing the growth rate.[17][18]
-
Alter Crystal Habit: By selectively adsorbing to specific crystal faces, impurities can change the final shape of the crystals.
-
Become Trapped in the Lattice: If crystallization occurs too quickly, impurities can be incorporated into the crystal lattice, reducing the final product purity.[19]
Mitigation Strategy: The best defense is to start with the purest material possible (e.g., >90% purity by HPLC). If you suspect impurities are the issue, consider a pre-purification step like flash chromatography before attempting the final crystallization.
Q10: I performed the same crystallization twice and got different results (e.g., different crystal shapes, different melting points). Could this be polymorphism?
Yes, this is a classic sign of polymorphism.[7][8] The formation of different polymorphs is highly dependent on kinetic factors.[11] The most stable form is the thermodynamic polymorph, while less stable forms that may crystallize first are known as kinetic polymorphs.[11]
Controlling Polymorphism:
-
Solvent Choice: The solvent can influence which polymorph is favored. A systematic screen of different solvent classes (e.g., alcohols, ketones, esters, hydrocarbons) is essential.[9][20]
-
Control of Supersaturation: The level of supersaturation can determine which form nucleates.[21][22] High supersaturation often yields metastable kinetic forms, while low supersaturation favors the more stable thermodynamic form.
-
Temperature: Crystallizing at different temperatures can yield different polymorphs.
-
Seeding: Seeding the solution with a crystal of the desired polymorph is a powerful way to ensure that form crystallizes preferentially.
If you suspect polymorphism, analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy are necessary to characterize and differentiate the forms.[9]
Section 4: Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol is designed to efficiently identify suitable single solvents or binary solvent systems for crystallizing this compound.
Objective: To find a solvent that dissolves the compound when hot but not when cold, or to find a soluble/insoluble pair for an anti-solvent approach.
Materials:
-
Crude this compound
-
Test tubes or small vials
-
A selection of solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Acetone, Toluene, Heptane, Water)
-
Heat source (hot plate or oil bath)
-
Ice bath
Procedure:
-
Place a small amount (e.g., 20-30 mg) of the crude compound into several different test tubes.
-
To each tube, add a different solvent dropwise at room temperature until a slurry is formed. Note the solubility at room temperature.
-
Heat the tubes in a water or oil bath. Continue adding the same solvent dropwise until the solid completely dissolves. Record the approximate volume of solvent used.
-
Remove the tubes from the heat and allow them to cool slowly to room temperature.
-
Once at room temperature, place the tubes in an ice bath for 15-20 minutes.
-
Observe the results. An ideal solvent will show a large amount of crystalline precipitate upon cooling.
General Crystallization Workflow
Caption: General workflow for crystallization optimization.
Protocol 2: Bench-Scale Cooling Crystallization
This protocol describes a standard method for crystallization from a single solvent.
Procedure:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent in portions and heat the mixture to a gentle boil with stirring. Continue adding solvent until the solid is just completely dissolved. Note: Adding a slight excess of solvent (5-10%) can help prevent premature crystallization and improve crystal quality.[4]
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask on a cork ring or folded paper towels.[12]
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals under vacuum to remove residual solvent.
Section 5: References
-
Supersaturation and Crystallization for Nucleation and Growth. Mettler Toledo. --INVALID-LINK--
-
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. --INVALID-LINK--
-
The Influence of Impurities on the Crystal Growth Kinetics According to a Competitive Adsorption Model. ACS Publications. --INVALID-LINK--
-
Crystal Shape Control by Manipulating Supersaturation in Batch Cooling Crystallization. AIChE Journal. --INVALID-LINK--
-
Drug Polymorphism: A Key Consideration for API Development. Curia Global. --INVALID-LINK--
-
The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. --INVALID-LINK--
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. --INVALID-LINK--
-
Polymorphism. All About Drugs. --INVALID-LINK--
-
POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. --INVALID-LINK--
-
An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. PubMed. --INVALID-LINK--
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ACS Publications. --INVALID-LINK--
-
3.6F: Troubleshooting. Chemistry LibreTexts. --INVALID-LINK--
-
How Do Impurities Affect Crystal Structures? YouTube. --INVALID-LINK--
-
SUPERSATURATION-CONTROLLED CRYSTALLIZATION. LUTPub. --INVALID-LINK--
-
Troubleshooting Problems in Crystal Growing. ThoughtCo. --INVALID-LINK--
-
How the impurities in the solute can affect the induction time during crystallization. ResearchGate. --INVALID-LINK--
-
Impurity incorporation in solution crystallization: diagnosis, prevention, and control. CrystEngComm. --INVALID-LINK--
-
Effect of Supersaturation Control and Heterogeneous Nucleation on Porous Membrane Surfaces in the Crystallization of l-Glutamic Acid Polymorphs. ACS Publications. --INVALID-LINK--
-
The Influence of Impurities and Additives on Crystallization. Royal Society of Chemistry. --INVALID-LINK--
-
Troubleshooting Common Issues with Crystallizer Equipment. Zhanghua. --INVALID-LINK--
-
Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. --INVALID-LINK--
-
Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. --INVALID-LINK--
-
Supersaturation operation for quality control of crystalline particles in solution crystallization. ResearchGate. --INVALID-LINK--
-
What should I do if crystallisation does not occur? Quora. --INVALID-LINK--
-
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. --INVALID-LINK--
-
Advanced crystallisation methods for small organic molecules. ePrints Soton. --INVALID-LINK--
-
Technical Support Center: Crystallization of Small Organic Molecules. BenchChem. --INVALID-LINK--
-
Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature. PMC - NIH. --INVALID-LINK--
-
Guide for crystallization. --INVALID-LINK--
-
Chemical crystallization. SPT Labtech. --INVALID-LINK--
-
1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea. PMC - NIH. --INVALID-LINK--
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. unifr.ch [unifr.ch]
- 6. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. curiaglobal.com [curiaglobal.com]
- 8. Polymorphism – All About Drugs [allfordrugs.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. quora.com [quora.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Impurity incorporation in solution crystallization: diagnosis, prevention, and control - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01721G [pubs.rsc.org]
- 19. The Influence of Impurities and Additives on Crystallization (Chapter 4) - Handbook of Industrial Crystallization [cambridge.org]
- 20. An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. lutpub.lut.fi [lutpub.lut.fi]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine: An X-ray Crystallography-Centric Approach
For researchers engaged in the discovery and development of novel therapeutics, the imidazo[4,5-c]pyridine scaffold represents a privileged structure, forming the core of numerous biologically active agents. The precise arrangement of atoms within these molecules dictates their function, making unambiguous structural validation not just a procedural step, but the very foundation of credible research. This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine, establishing Single-Crystal X-ray Diffraction (SCXRD) as the definitive method and contextualizing it with essential spectroscopic techniques.
While this guide focuses on this compound (Molecular Formula: C₇H₆ClN₃)[1][2], we will draw practical, experimental insights from the published crystal structure of the closely related derivative, 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea, to illustrate the power and process of crystallographic validation[3][4].
The Gold Standard: Single-Crystal X-ray Crystallography
In the realm of structural science, SCXRD is the unequivocal gold standard. It provides a direct, high-resolution, three-dimensional map of the atomic arrangement within a crystalline solid.[5][6] This technique moves beyond mere connectivity to define precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail that is indispensable for understanding molecular interactions and guiding structure-activity relationship (SAR) studies.[5][6][7]
The journey from a synthesized powder to a validated 3D structure is a multi-step process, demanding both precision and a deep understanding of the underlying principles.
Caption: The comprehensive workflow for Single-Crystal X-ray Diffraction (SCXRD).
Experimental Protocol 1: Synthesis and Crystallization
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. This, in turn, relies on the purity of the compound and the meticulous control of crystallization conditions.
A. Synthesis: The synthesis of the imidazo[4,5-c]pyridine core typically involves the condensation of a substituted diaminopyridine with a suitable carboxylic acid or its derivative, often facilitated by a dehydrating agent like polyphosphoric acid at elevated temperatures.[8]
B. Crystallization - The Causality of Choice: Growing high-quality crystals is often the most challenging step. The goal is to achieve a state of slow, controlled supersaturation, allowing molecules to organize into a well-ordered lattice rather than crashing out as an amorphous solid or a microcrystalline powder.[9]
-
Step 1: Solvent Selection: The ideal solvent (or solvent system) is one in which the compound is moderately soluble. For the related structure, a binary solvent system of Ethanol/Chloroform (2:1 v/v) was used.[4] This is a strategic choice: ethanol is a polar, hydrogen-bond-donating solvent, while chloroform is less polar. This mixture allows for fine-tuning of solubility.
-
Step 2: Method - Slow Evaporation: A solution of the purified compound is prepared and left undisturbed in a loosely covered vial. The slow evaporation of the more volatile solvent (chloroform) gradually increases the concentration of the solute, gently pushing the system towards supersaturation and inducing crystallization.[10] This method is simple and effective for many small organic molecules.[9] Alternative methods include vapor diffusion and slow cooling, which can be explored if slow evaporation fails.[11][12]
-
Step 3: Crystal Harvesting: Suitable crystals appear as transparent blocks with sharp edges, typically 0.1-0.3 mm in size.[9] They are carefully separated from the mother liquor for mounting.
Experimental Protocol 2: Data Collection, Solution, and Refinement
Once a suitable crystal is mounted on the diffractometer, it is bombarded with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å).[6] As the crystal is rotated, the X-rays diffract off the internal lattice planes, creating a unique diffraction pattern that is recorded by a detector.[5]
-
Data Collection: The instrument collects hundreds or thousands of individual reflections at various crystal orientations.
-
Structure Solution: Computational software is used to solve the "phase problem" and convert the diffraction intensities into an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares algorithms. This process optimizes the atomic positions and thermal parameters to best fit the observed diffraction pattern.[13]
The quality of the final structure is assessed by several key metrics, presented in a Crystallographic Information File (CIF).
| Parameter | Value for a high-quality structure | Significance |
| R1 (R-factor) | < 0.05 (5%) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit.[4] |
| wR2 (weighted R-factor) | < 0.15 (15%) | A weighted version of the R-factor that considers all reflection data. |
| Goodness-of-Fit (S) | ~ 1.0 | Should be close to 1, indicating that the model accurately fits the data and is appropriately weighted.[4] |
| Residual Electron Density (Δρ) | -0.5 to 0.5 e Å⁻³ | The largest peaks and holes in the final difference Fourier map should be minimal, indicating no missing atoms or significant errors.[4] |
Table 1: Key crystallographic refinement parameters and their interpretation.
For the reference compound, the final R1 value was 0.039, well within the excellent range, signifying a high degree of confidence in the determined structure.[4]
Trustworthiness: The Imperative of Validation
A refined structure must undergo rigorous validation to be considered trustworthy. Automated tools, such as the IUCr's checkCIF service, analyze the CIF for completeness, consistency, and potential errors.[14] This process is a self-validating system that checks for:
-
Geometric Soundness: Bond lengths, angles, and torsion angles are compared against expected values from databases like the Cambridge Structural Database (CSD).[15][16]
-
Symmetry Issues: The software checks if the structure was refined in the correct space group and alerts for missed higher symmetry.[14]
-
Overall Quality: It flags potential issues with the refinement model, such as unusual displacement parameters (atomic vibrations).
Passing these validation checks is the final stamp of authority on a crystal structure.[17]
Comparative Guide: Orthogonal Techniques for Comprehensive Validation
While SCXRD provides the definitive solid-state structure, a multi-technique approach is essential for a comprehensive characterization, especially for regulatory submissions. Spectroscopic and analytical methods provide complementary data that corroborates the crystallographic findings.
Caption: Relationship between SCXRD and other validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy probes the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C) in solution, providing definitive evidence of the molecule's covalent framework.
-
¹H NMR: Would confirm the number and connectivity of protons. For this compound, it would show a singlet for the N-methyl group and distinct signals for the three aromatic protons on the heterocyclic core, with coupling patterns confirming their relative positions.
-
¹³C NMR: Would identify all unique carbon atoms in the molecule, confirming the carbon backbone.
-
2D NMR (HMBC, HSQC): These experiments establish long-range proton-carbon correlations, allowing for the unambiguous assignment of the entire molecular skeleton, piece by piece. This connectivity map from NMR must be fully consistent with the 3D structure from SCXRD.
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, providing two critical pieces of information.
-
Molecular Weight Confirmation: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the molecular ion. For C₇H₆ClN₃, the expected monoisotopic mass is 167.0250. An experimental HRMS value matching this to within a few parts per million (ppm) confirms the molecular formula.
-
Fragmentation Analysis: The fragmentation pattern in an MS/MS experiment can provide clues about the molecule's structure, which can be matched against the known structure to build further confidence.
Elemental Analysis
This classic technique determines the percentage composition of carbon, hydrogen, and nitrogen. The experimental percentages must agree with the calculated values for the proposed formula (C₇H₆ClN₃: C, 50.17%; H, 3.61%; N, 25.07%), thereby validating the empirical formula.
| Feature | Single-Crystal X-ray Diffraction | NMR Spectroscopy | Mass Spectrometry |
| Information Yield | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, crystal packing.[5] | Atomic connectivity, solution-state conformation, dynamic processes.[18] | Molecular formula (HRMS), fragmentation, structural motifs.[18][19] |
| Sample Phase | Crystalline Solid | Solution | Solid, Liquid, or Solution |
| Strengths | Unambiguous and definitive 3D structure determination.[13] | Non-destructive, excellent for elucidating the covalent framework. | Extremely high sensitivity, confirms elemental composition. |
| Limitations | Requires a high-quality single crystal; structure may differ from solution state.[20] | Does not provide precise bond lengths/angles; relative stereochemistry can be challenging. | Provides no stereochemical information and limited connectivity data. |
Table 2: Comparison of primary structural validation techniques.
Conclusion
For the definitive validation of the molecular structure of this compound, single-crystal X-ray diffraction stands alone in its ability to provide an unambiguous, high-resolution three-dimensional model. It is the ultimate arbiter of molecular architecture in the solid state. However, the principles of robust science and regulatory compliance demand a holistic approach. By integrating SCXRD with orthogonal techniques like NMR spectroscopy and mass spectrometry, researchers can build a self-validating and irrefutable data package. This not only corroborates the crystal structure but also provides a complete picture of the molecule's identity, from its elemental composition and covalent framework in solution to its precise atomic arrangement in the solid state, ensuring the highest degree of scientific integrity for drug development professionals.
References
- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 3. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chloro-phen-yl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)-3-(2-chlorophenyl)urea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 8. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 11. benchchem.com [benchchem.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. rigaku.com [rigaku.com]
- 14. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Validation and extraction of molecular-geometry information from small-molecule databases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 18. jchps.com [jchps.com]
- 19. Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
Introduction
6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural resemblance to purine bases makes it a privileged fragment in the design of kinase inhibitors, antiviral agents, and other therapeutic candidates. The efficient and scalable synthesis of this molecule is paramount for its successful application in research and development. This guide provides an in-depth comparison of two distinct synthetic routes for the preparation of this compound, offering a critical evaluation of their respective merits and drawbacks, supported by detailed experimental protocols and data.
Route 1: Linear Synthesis via Pyridine Ring Construction and Subsequent Imidazole Formation
This route follows a classical and linear approach, beginning with a commercially available substituted pyridine and sequentially building the target molecule. This strategy is often favored for its predictability and amenability to process optimization.
Experimental Protocol: Route 1
Step 1: Synthesis of 6-chloro-N-methyl-3-nitropyridin-2-amine
A solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol is treated with an aqueous solution of methylamine (2.0 eq). The reaction mixture is stirred at room temperature for 12-16 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford 6-chloro-N-methyl-3-nitropyridin-2-amine.
-
Causality: The nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridine ring by methylamine is facilitated by the electron-withdrawing nitro group, which activates the ortho and para positions. The 2-position is generally more activated towards nucleophilic attack in pyridines.
Step 2: Synthesis of 6-chloro-N-methylpyridine-2,3-diamine
To a solution of 6-chloro-N-methyl-3-nitropyridin-2-amine (1.0 eq) in ethanol, iron powder (5.0 eq) and a catalytic amount of ammonium chloride in water are added. The mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC. After completion, the hot solution is filtered through a pad of celite to remove the iron catalyst. The filtrate is concentrated, and the residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 6-chloro-N-methylpyridine-2,3-diamine, which is often used in the next step without further purification.
-
Expertise & Experience: The reduction of the nitro group to an amine is a critical step. While various reducing agents can be employed (e.g., SnCl2, H2/Pd-C), the use of iron in the presence of a proton source like ammonium chloride is a cost-effective and efficient method for large-scale synthesis.
Step 3: Synthesis of this compound
The crude 6-chloro-N-methylpyridine-2,3-diamine (1.0 eq) is dissolved in formic acid (10-15 eq) and the solution is heated at reflux for 2-3 hours. This reaction is a classic example of the Phillips-Ladenburg benzimidazole synthesis adapted for the imidazopyridine core.[1] After cooling, the excess formic acid is removed under vacuum. The residue is then carefully neutralized with a saturated solution of sodium bicarbonate, leading to the precipitation of the product. The solid is collected by filtration, washed with water, and dried to give this compound.
-
Trustworthiness: This cyclization reaction is typically high-yielding and provides a clean product, often requiring minimal purification. The mechanism involves the formation of a formamide intermediate followed by acid-catalyzed cyclization and dehydration.
Visualizing Route 1
References
Comparative Analysis of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its isosteric resemblance to endogenous purines. This structural feature allows it to interact with a wide array of biological targets, making it a valuable starting point for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core, with a focus on their role as kinase inhibitors. We will delve into the experimental data that illuminates how subtle molecular modifications can significantly impact biological activity, offering insights for rational drug design.
The Privileged Scaffold: Understanding the Core Structure
The this compound core, with its fused imidazole and pyridine rings, presents several key features for chemical modification. The chlorine atom at the 6-position serves as a crucial handle for introducing diverse substituents via nucleophilic substitution reactions. The methyl group at the 1-position of the imidazole ring influences the electronic properties and steric bulk of the molecule. Furthermore, the pyridine nitrogen and the imidazole ring system can participate in essential hydrogen bonding and pi-stacking interactions with biological targets.
Structure-Activity Relationship (SAR) Studies: A Focus on Kinase Inhibition
Kinases are a major class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The imidazo[4,5-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent kinase inhibitors. The following sections will compare different analog series based on modifications at specific positions of the this compound core.
Modifications at the 6-Position: Impact of Arylamino Substitutions
A common and effective strategy for elaborating on the this compound scaffold is the displacement of the 6-chloro group with various aniline derivatives. This modification has been explored in the development of inhibitors for several kinases.
One notable example involves the development of DNA-dependent protein kinase (DNA-PK) inhibitors. DNA-PK is a crucial enzyme in the DNA damage response pathway, and its inhibition can sensitize cancer cells to radiation therapy. A series of 6-anilino-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-ones, which can be conceptually derived from the 6-chloro precursor, have been investigated. While the core is slightly different (an imidazo[4,5-c]pyridin-2-one), the SAR at the 6-position provides valuable insights.
Table 1: SAR of 6-Anilino-1-cyclopentyl-3-methyl-1H-imidazo[4,5-c]pyridin-2-one Analogs as DNA-PK Inhibitors [1][2]
| Compound | Aniline Substituent (R) | DNA-PK IC50 (µM) | Selectivity vs. PI3Kα | Selectivity vs. mTOR |
| 1 | H | 4 | Modest | Modest |
| 2 | 4-OMe | Increased Potency | - | - |
| 3 | 4-Cl | Increased Potency | - | - |
| 4 | 3-NO2 | Modest Increase | - | - |
| 5 | 3-SO2Me | Modest Increase | - | - |
Data is qualitative as presented in the source. Specific IC50 values for all analogs were not provided.
From this series, several key SAR trends emerge[1][2]:
-
Unsubstituted Aniline: The parent compound with an unsubstituted aniline at the 6-position displays moderate DNA-PK inhibitory activity.
-
Electron-Donating and Halogen Substituents at the 4-Position: The introduction of a methoxy (OMe) or a chloro (Cl) group at the para-position of the aniline ring leads to a significant increase in potency. This suggests that electronic effects and potential hydrogen bond accepting capabilities at this position are beneficial for activity.
-
Substituents at the 3-Position: Substituents at the meta-position of the aniline ring, such as nitro (NO2) and methylsulfonyl (SO2Me), result in only a modest increase in potency.
These findings underscore the importance of the substitution pattern on the 6-anilino moiety for achieving potent and selective kinase inhibition.
Experimental Protocols
To enable researchers to replicate and build upon these findings, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of 6-Anilino-1H-imidazo[4,5-c]pyridine Analogs
A common synthetic route to introduce diversity at the 6-position involves a nucleophilic aromatic substitution reaction.
Caption: Synthetic scheme for 6-anilino analogs.
Step-by-Step Methodology:
-
To a solution of this compound in an appropriate solvent (e.g., toluene or dioxane), add the desired substituted aniline.
-
Add a palladium catalyst (e.g., palladium(II) acetate) and a suitable ligand (e.g., BINAP).
-
Add a base (e.g., cesium carbonate or sodium tert-butoxide).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a specified time (typically 4-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-(arylamino)-1-methyl-1H-imidazo[4,5-c]pyridine analog.
In Vitro Kinase Inhibition Assay (Example: DNA-PK)
The inhibitory activity of the synthesized compounds against a specific kinase is typically determined using an in vitro enzymatic assay.
Caption: Workflow for an in vitro kinase assay.
Step-by-Step Methodology:
-
Prepare a reaction buffer containing the kinase (e.g., DNA-PK), its specific substrate (e.g., a peptide), and ATP.
-
Add varying concentrations of the test compound (analog) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at a specific temperature (e.g., 30 °C) for a set period.
-
Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
Luminescence-based assay: Using a system where the amount of remaining ATP is correlated with kinase activity.
-
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, by fitting the data to a dose-response curve.
Future Directions and Untapped Potential
The SAR studies on 6-anilino-imidazo[4,5-c]pyridin-2-ones provide a strong foundation for the design of more potent and selective kinase inhibitors. Further exploration of substitutions on the aniline ring, as well as modifications at other positions of the imidazo[4,5-c]pyridine core, holds significant promise. For instance, the introduction of different functional groups at the 2- and 4-positions of the core scaffold could lead to interactions with other key residues in the kinase active site, potentially enhancing potency and modulating selectivity.
While the focus of this guide has been on kinase inhibition, it is important to note that the this compound scaffold is a versatile starting point for targeting other protein families. For example, derivatives of this scaffold have been investigated as Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, highlighting the broad therapeutic potential of this chemical class. Future research should continue to explore the diverse biological activities of these compounds to unlock their full potential in drug discovery.
References
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Kinase Inhibitors Derived from the 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Scaffold
Introduction
The imidazo[4,5-c]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural similarity to purines, which allows it to effectively target the ATP-binding sites of numerous protein kinases.[1] This "privileged scaffold" has given rise to a new generation of kinase inhibitors with significant therapeutic potential, particularly in oncology. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[2]
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of kinase inhibitors derived from the 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine core and its related structures. We will dissect the journey of a compound from initial biochemical potency to its functional effect in a complex biological system. By examining a specific case study—the development of selective DNA-Dependent Protein Kinase (DNA-PK) inhibitors—we will illuminate the experimental methodologies, explain the causality behind strategic choices, and demonstrate how in vitro data can, with careful consideration of pharmacokinetics and pharmacodynamics, predict in vivo outcomes.
Part 1: The Foundational Divide: Understanding In Vitro vs. In Vivo Efficacy
The development of any kinase inhibitor begins with a fundamental question: does it engage and inhibit its intended target? This is answered through a tiered approach, starting with simplified, controlled systems (in vitro) and progressing to complex, whole-organism models (in vivo).
-
In Vitro Efficacy: This is the first gatekeeper. It assesses a compound's activity in an artificial environment. This can be a purely biochemical (acellular) assay with purified enzymes or a cell-based assay using cultured cancer cell lines. The primary goal is to measure direct target engagement, potency (often as an IC₅₀ value), and selectivity against other kinases. These assays are crucial because they are high-throughput, cost-effective, and provide clear, mechanistic insights into a compound's intrinsic activity without the confounding variables of a living system.[3]
-
In Vivo Efficacy: This is the crucible where a promising compound proves its therapeutic potential. It involves administering the inhibitor to a living organism, typically a mouse bearing a tumor xenograft, to assess its overall effect on tumor growth and survival.[4] This stage is indispensable as it evaluates not just the compound's activity but also its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, collectively known as pharmacokinetics. A potent in vitro inhibitor may fail in vivo due to poor solubility, rapid metabolism, or inability to reach the tumor at sufficient concentrations.[5]
Part 2: Case Study: 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-PK Inhibitors
To illustrate the interplay between in vitro and in vivo analysis, we will focus on a series of imidazo[4,5-c]pyridin-2-one derivatives developed as potent and selective inhibitors of DNA-PK.[5][6]
Target Profile: DNA-Dependent Protein Kinase (DNA-PK)
DNA-PK is a critical serine/threonine kinase in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[6] In cancer therapy, radiation and certain chemotherapies work by inducing catastrophic DSBs in tumor cells. By inhibiting DNA-PK, we can prevent cancer cells from repairing this damage, thereby sensitizing them to radiotherapy. This makes DNA-PK an excellent target for developing radiosensitizers.[6]
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Imidazopyridine Synthesis: Evaluating Alternatives to 2,4-Dichloro-3-nitropyridine
This guide provides an in-depth technical comparison of alternative reagents and synthetic strategies to the commonly utilized starting material, 2,4-dichloro-3-nitropyridine, for the synthesis of imidazopyridine scaffolds. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, compare performance with experimental data, and provide a framework for rational reagent selection in the synthesis of diverse imidazopyridine isomers.
Introduction: The Versatility of the Imidazopyridine Core and the Need for Diverse Synthetic Routes
The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to applications as anxiolytics (e.g., Alpidem, Zolpidem), anti-ulcer agents (e.g., Zolimidine), and anticancer agents.[2][3][4]
The synthesis of this scaffold often relies on the strategic construction of the imidazole ring onto a pre-existing pyridine core. 2,4-Dichloro-3-nitropyridine is a versatile building block, particularly for constructing substituted imidazo[4,5-b] and imidazo[4,5-c]pyridine systems, as it offers two distinct electrophilic sites for sequential nucleophilic substitution.[5] However, reliance on a single starting material can limit the accessible chemical space and may present challenges related to cost, availability, or compatibility with sensitive functional groups.
This guide explores robust and efficient alternatives, focusing on different pyridine-based precursors that enable the synthesis of various imidazopyridine isomers, including the prominent imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines. We will evaluate these alternatives based on reaction scope, yield, operational simplicity, and the diversity of the final products.
Strategic Overview: Pathways to the Imidazopyridine Core
The choice of starting material fundamentally dictates the synthetic strategy and the type of imidazopyridine isomer produced. The following diagram illustrates the primary disconnection approaches and the corresponding precursor reagents that will be discussed.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Distinguishing the Indistinguishable: A Spectroscopic Guide to 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine Regioisomers
In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. The imidazo[4,5-c]pyridine scaffold, a key pharmacophore in numerous bioactive molecules, often presents a significant challenge during synthesis: the formation of regioisomers. When alkylating the imidazole nitrogen of 6-chloro-1H-imidazo[4,5-c]pyridine, the reaction can yield two distinct products: 6-chloro-1-methyl-1H-imidazo[4,5-c]pyridine and 6-chloro-3-methyl-1H-imidazo[4,5-c]pyridine. These isomers possess identical molecular weights and often exhibit similar chromatographic behavior, making their differentiation a non-trivial task. This guide provides a comprehensive spectroscopic framework for the unambiguous identification of these two regioisomers, leveraging fundamental principles and advanced techniques in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The Challenge of Regioisomerism
The synthesis of N-alkylated imidazo[4,5-c]pyridines typically involves the reaction of the parent heterocycle with an alkylating agent in the presence of a base. Due to the tautomeric nature of the imidazole ring, the alkyl group can attach to either the N1 or N3 nitrogen atom, leading to a mixture of regioisomers. The relative yields of these isomers can be influenced by reaction conditions, but their separation and identification remain a critical step.
Caption: Synthetic pathway often leading to a mixture of N1 and N3 methylated regioisomers.
Experimental Approach to Synthesis and Separation
A plausible synthetic protocol for the generation of the regioisomeric mixture and their subsequent separation is outlined below. This protocol is based on established methods for the alkylation of similar heterocyclic systems.
Protocol 1: Synthesis of 6-Chloro-1/3-methyl-1H-imidazo[4,5-c]pyridine
-
Dissolution: Dissolve 6-chloro-1H-imidazo[4,5-c]pyridine in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a slight excess of a non-nucleophilic base, such as sodium hydride (NaH), portion-wise at 0 °C to deprotonate the imidazole nitrogen.
-
Alkylation: Introduce one equivalent of methyl iodide (CH₃I) and allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product mixture with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated.
-
Purification: The resulting crude mixture of regioisomers can be separated using column chromatography on silica gel with a gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity.
Spectroscopic Differentiation: A Head-to-Head Comparison
The key to distinguishing between the N1 and N3 methylated isomers lies in the subtle yet significant differences in their spectroscopic signatures, particularly in their NMR spectra.
¹H NMR Spectroscopy: The First Line of Inquiry
The position of the methyl group directly influences the electronic environment of the protons on the heterocyclic core. By analyzing the chemical shifts of the aromatic protons, we can deduce the substitution pattern.
| Proton | Expected δ (ppm) for 1-methyl isomer | Expected δ (ppm) for 3-methyl isomer | Rationale for Difference |
| H2 | ~8.1-8.3 | ~8.0-8.2 | The proximity of the N-methyl group in the 1-position may deshield H2 slightly more than in the 3-position. |
| H4 | ~7.8-8.0 | ~8.2-8.4 | In the 3-methyl isomer, the methyl group is closer to the pyridine ring, potentially influencing the electronic environment of H4 more significantly. |
| H7 | ~7.4-7.6 | ~7.3-7.5 | The effect on the more distant H7 is expected to be less pronounced but may still show a slight upfield shift in the 3-methyl isomer. |
| N-CH₃ | ~3.8-4.0 | ~3.7-3.9 | The chemical shift of the methyl protons themselves can be a diagnostic indicator, often appearing slightly downfield in the 1-methyl isomer. |
Note: These are predicted chemical shift ranges based on analogous compounds and may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
The ¹³C NMR spectrum provides further evidence for the correct isomeric assignment. The position of the methyl group will have a discernible effect on the chemical shifts of the carbon atoms within the imidazole and pyridine rings.
| Carbon | Expected δ (ppm) for 1-methyl isomer | Expected δ (ppm) for 3-methyl isomer | Rationale for Difference |
| C2 | ~145-147 | ~143-145 | Similar to the proton shifts, the electronic environment of C2 is sensitive to the position of the N-methyl group. |
| C4 | ~140-142 | ~142-144 | The proximity of the N3-methyl group is expected to have a more pronounced effect on the chemical shift of C4. |
| C7a | ~148-150 | ~147-149 | The bridgehead carbon C7a will also experience a slight change in its electronic environment. |
| N-CH₃ | ~30-32 | ~29-31 | The carbon of the methyl group itself will likely show a small but measurable difference in chemical shift between the two isomers. |
Note: These are predicted chemical shift ranges and should be confirmed with experimental data.
2D NMR Spectroscopy: Unambiguous Confirmation with NOESY
While ¹H and ¹³C NMR provide strong indicative evidence, two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) offers a definitive method for distinguishing between the regioisomers.[1][2] NOESY detects through-space interactions between protons that are in close proximity (typically < 5 Å).[3][4][5]
In the 1-methyl isomer , a clear NOE correlation is expected between the protons of the N1-methyl group and the H2 proton of the imidazole ring.
In the 3-methyl isomer , the N3-methyl group is spatially close to the H4 proton of the pyridine ring. Therefore, a distinct NOE cross-peak between the N3-methyl protons and H4 would be observed.
Caption: Expected key NOESY correlations for the N1 and N3 regioisomers.
Protocol 2: NOESY Experiment
-
Sample Preparation: Dissolve a purified sample of each suspected isomer in a deuterated solvent (e.g., DMSO-d₆).
-
Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the development of NOE cross-peaks.
-
Analysis: Process the 2D data and look for the specific cross-peaks between the N-methyl protons and the aromatic protons as described above.
Mass Spectrometry: Supporting Evidence from Fragmentation
While both isomers will exhibit the same molecular ion peak in a mass spectrum, their fragmentation patterns under techniques like Electron Impact (EI) or Collision-Induced Dissociation (CID) may show subtle differences.[6][7][8] The stability of the resulting fragment ions can be influenced by the position of the methyl group. For instance, the loss of a methyl radical or other neutral fragments might have different relative intensities for each isomer. However, these differences are often less pronounced and more difficult to interpret than the clear-cut distinctions provided by NMR, particularly NOESY.
Conclusion
The differentiation of the this compound and 6-chloro-3-methyl-1H-imidazo[4,5-c]pyridine regioisomers is a critical analytical challenge with significant implications for drug development and chemical research. While ¹H and ¹³C NMR provide strong initial clues, the unambiguous assignment of the correct structure is best achieved through 2D NOESY experiments. By leveraging the through-space correlations between the N-methyl group and adjacent protons on the heterocyclic core, researchers can confidently identify each regioisomer. This multi-faceted spectroscopic approach ensures the scientific integrity of subsequent studies and the quality of the final chemical entities.
References
- 1. fulir.irb.hr [fulir.irb.hr]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. NOE [intermediateorgchemistry.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mass Spectrometry [www2.chemistry.msu.edu]
- 8. chemguide.co.uk [chemguide.co.uk]
A Senior Application Scientist's Guide to Comparative Docking of Imidazo[4,5-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of molecular docking studies involving imidazo[4,5-c]pyridine derivatives against various protein targets. This document moves beyond a simple recitation of protocols to offer a synthesized analysis grounded in established scientific principles and experimental data, empowering you to make informed decisions in your own research endeavors.
Introduction: The Therapeutic Potential of Imidazo[4,5-c]pyridines and the Role of In Silico Docking
The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have demonstrated a wide range of biological activities, including potent inhibition of protein kinases and antimicrobial effects.[1] Key protein targets include Cyclin-Dependent Kinase 2 (CDK2), Aurora kinases, and Src family kinases, which are often implicated in cancer progression.[2][3][4] Additionally, enzymes such as Glucosamine-6-Phosphate (GlcN-6-P) synthase have been identified as targets for the antimicrobial applications of these compounds.[1]
Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of the binding orientation and affinity of a small molecule within the active site of a target protein.[5] This in silico approach provides crucial insights into the molecular interactions driving binding and can significantly accelerate the drug design and optimization process. This guide will provide a comparative analysis of docking studies of imidazo[4,5-c]pyridine derivatives against these key protein targets, offering a critical evaluation of different docking software and a practical guide to performing these studies.
Comparative Docking Performance: A Multi-Target, Multi-Software Analysis
The choice of docking software can significantly impact the predicted binding poses and affinities. Different programs employ distinct search algorithms and scoring functions, which can lead to varying results. Here, we compare the performance of several widely-used docking programs in the context of imidazo[4,5-c]pyridine derivatives and their protein targets.
Key Protein Targets for Imidazo[4,5-c]pyridine Derivatives
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, CDK2 is a well-established target for cancer therapy.[2]
-
Aurora Kinases: A family of serine/threonine kinases that play crucial roles in mitosis. Their overexpression is linked to various cancers.[3]
-
Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases involved in cell growth, differentiation, and survival. Their dysregulation is a hallmark of many cancers.[4]
-
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: An essential enzyme in the biosynthesis of the fungal cell wall, making it an attractive target for antifungal agents.[1]
The following diagram illustrates the general workflow for a comparative docking study.
Caption: A generalized workflow for comparative molecular docking studies.
Quantitative Comparison of Docking Results
The following tables summarize the binding energies and inhibitory concentrations (IC50) of representative imidazo[4,5-c]pyridine derivatives against their respective targets, as reported in various studies. It is important to note that direct comparison of binding energies across different software and studies should be done with caution due to variations in scoring functions and methodologies.
Table 1: Docking Scores and IC50 Values for Imidazo[4,5-c]pyridine Derivatives as Kinase Inhibitors
| Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | IC50 (nM) | Reference |
| Compound 5b | CDK2 | (Not Specified) | (Not Reported) | 21 | [2] |
| Compound 9 | PARP | (Not Specified) | (Not Reported) | 8.6 | [1] |
| Compound 1s | Src | (Not Specified) | (Not Reported) | Sub-micromolar | [4] |
| CCT137444 | Aurora-A | (Not Specified) | (Not Reported) | 15 | [6] |
| CCT137690 | Aurora-B | (Not Specified) | (Not Reported) | 25 | [6] |
Table 2: Docking Scores for Imidazo[4,5-c]pyridine Derivatives as Antimicrobial Agents
| Derivative | Target Protein | Docking Software | Binding Energy (kcal/mol) | Reference |
| Compound 113 | GlcN-6-P Synthase | (Not Specified) | (Not Reported, Ki = 4.96 nM) | [7] |
| Derivative with Halogen | GlcN-6-P Synthase | (Not Specified) | Good Docking Energy | [1] |
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of docking studies, a meticulous and well-documented protocol is essential. Below are detailed, step-by-step methodologies for performing molecular docking using two common software packages: AutoDock and Glide.
Protocol 1: Molecular Docking using AutoDock
AutoDock is a widely used suite of automated docking tools.[8] This protocol outlines the general steps for docking an imidazo[4,5-c]pyridine derivative to a target protein.
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format. This format includes atomic charges and atom types required by AutoDock.[8]
-
-
Ligand Preparation:
-
Draw the 2D structure of the imidazo[4,5-c]pyridine derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D structure and perform energy minimization.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds to allow for ligand flexibility during docking.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define a 3D grid box that encompasses the active site of the target protein. The grid box should be large enough to allow the ligand to move and rotate freely.
-
AutoGrid is used to pre-calculate the interaction energies for each atom type in the ligand with the protein. This creates grid maps that are used by AutoDock to speed up the docking process.
-
-
Docking Parameter Setup:
-
Create a docking parameter file (.dpf) that specifies the input files (protein and ligand PDBQT files, grid map files), the search algorithm (e.g., Lamarckian Genetic Algorithm), and the number of docking runs.[9]
-
-
Running the Docking Simulation:
-
Execute AutoDock using the prepared docking parameter file.
-
-
Analysis of Results:
-
Analyze the output docking log file (.dlg) to identify the docked conformations with the lowest binding energies.
-
Visualize the protein-ligand interactions of the best-ranked poses using software like PyMOL or Discovery Studio Visualizer.
-
The following diagram illustrates the key steps in the AutoDock workflow.
Caption: A step-by-step workflow for molecular docking using AutoDock.
Protocol 2: Molecular Docking using Glide (Schrödinger Suite)
Glide is a powerful and widely used docking program known for its accuracy and speed.[10] This protocol provides a general workflow for docking with Glide.
-
Protein Preparation (Protein Preparation Wizard):
-
Import the protein structure into the Maestro interface.
-
Preprocess the protein by adding hydrogens, assigning bond orders, creating disulfide bonds, and filling in missing side chains and loops.
-
Optimize the hydrogen bond network and perform a restrained energy minimization.
-
-
Receptor Grid Generation:
-
Define the active site by selecting the co-crystallized ligand or specifying the coordinates of the binding pocket.
-
Generate the receptor grid, which defines the volume for the docking search and pre-calculates the potential for different atom types.
-
-
Ligand Preparation (LigPrep):
-
Import the 2D or 3D structure of the imidazo[4,5-c]pyridine derivative.
-
Generate possible ionization states, tautomers, and stereoisomers.
-
Perform a thorough conformational search and energy minimization for each ligand.
-
-
Ligand Docking:
-
Set up the docking job in the Ligand Docking panel.
-
Select the prepared ligands and the receptor grid.
-
Choose the docking precision (e.g., HTVS, SP, or XP).[10]
-
Specify any constraints or torsions to be sampled.
-
Run the Glide docking calculation.
-
-
Analysis of Results:
-
The results are presented in the Project Table, showing the docked poses, GlideScore, and other relevant metrics.
-
Visualize the protein-ligand interactions in the Maestro workspace to analyze hydrogen bonds, hydrophobic interactions, and other key contacts.
-
Expert Insights and Causality Behind Experimental Choices
As a Senior Application Scientist, it is crucial to understand not just how to perform these experiments, but why certain choices are made.
-
Choice of Docking Software: The selection of a docking program often depends on the specific research question and available computational resources. Glide, particularly in XP mode, is often favored for its accuracy in pose prediction and scoring, though it is a commercial software.[10] AutoDock, being open-source, is highly accessible and customizable, making it a popular choice in academic research.[8]
-
Protein Flexibility: Most standard docking protocols treat the protein as a rigid entity. However, protein active sites are often flexible and can undergo conformational changes upon ligand binding (induced fit). For more accurate predictions, especially when the protein is known to be flexible, induced-fit docking (IFD) protocols should be considered.[10]
-
Scoring Function Validation: It is essential to validate the chosen scoring function for the specific protein-ligand system. This can be done by redocking a co-crystallized ligand into its protein's active site and checking if the docking program can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD).
-
Post-Docking Analysis: The docking score alone should not be the sole determinant of a good candidate molecule. A thorough visual inspection of the binding pose and the nature of the interactions (e.g., formation of key hydrogen bonds with conserved residues) is critical for identifying promising hits.
Conclusion and Future Directions
This guide has provided a comprehensive comparison of molecular docking studies for imidazo[4,5-c]pyridine derivatives, detailing experimental protocols and offering expert insights into the rationale behind methodological choices. The data presented underscores the potential of these compounds as inhibitors of various therapeutically relevant proteins.
Future studies should focus on more extensive comparative analyses using a standardized set of imidazo[4,5-c]pyridine derivatives against a panel of protein targets with multiple docking programs. Furthermore, the integration of molecular dynamics simulations after docking can provide a more dynamic and realistic picture of the protein-ligand interactions and the stability of the complex over time. By combining these advanced computational techniques with experimental validation, the path to discovering novel and effective drugs based on the imidazo[4,5-c]pyridine scaffold can be significantly accelerated.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular modeling studies on imidazo[4,5-b]pyridine derivatives as Aurora A kinase inhibitors using 3D-QSAR and docking approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Inhibitors of glucosamine-6-phosphate synthase as potential antimicrobials or antidiabetics – synthesis and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccsb.scripps.edu [ccsb.scripps.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. schrodinger.com [schrodinger.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
This guide provides essential safety and logistical information for the proper disposal of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 7205-46-1). As a substituted halogenated imidazopyridine, this compound requires careful handling and adherence to hazardous waste protocols to ensure the safety of laboratory personnel and protect the environment. This document synthesizes regulatory standards with field-proven best practices to provide a comprehensive operational plan.
Understanding the Hazard Profile: A Causal Analysis
While a complete, peer-reviewed toxicological profile for this compound is not extensively published, its structure—a chlorinated pyridine derivative—provides a strong basis for a rigorous risk assessment. The hazards are inferred from its structural components: the pyridine ring and the chloro- functional group.
-
Pyridine Moiety: Pyridine and its derivatives are typically flammable, harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin and eye irritation[1]. They are often classified as hazardous waste, with specific regulations governing their disposal[2][3].
-
Chlorinated Heterocycle: Halogenated aromatic compounds can be toxic and pose long-term environmental hazards. The U.S. Environmental Protection Agency (EPA) lists many chlorinated hydrocarbons as hazardous waste, often mandating high-temperature incineration for their disposal[4][5].
-
Combined Hazards: Based on these precursors, this compound should be treated as a harmful and irritating substance. A Safety Data Sheet for the similar compound 6-Chloro-2-methyl-1H-imidazo[4,5-c]pyridine classifies it as harmful if swallowed (H302), a skin irritant (H315), a serious eye irritant (H319), harmful if inhaled (H332), and a potential respiratory irritant (H335)[6]. Therefore, all handling and disposal procedures must be designed to mitigate these risks.
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure all safety measures are in place. The primary objective is to prevent all routes of exposure—inhalation, ingestion, and dermal contact. Always work within a certified laboratory chemical fume hood[7].
| PPE Component | Specification | Rationale for Use |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and potential vapors that can cause serious eye irritation[6]. |
| Hand Protection | Butyl rubber or equivalent chemically resistant gloves. | Nitrile gloves may offer insufficient protection against pyridine-like compounds[7]. Always check the manufacturer's glove compatibility chart. |
| Body Protection | Flame-retardant, fully-buttoned lab coat. | Provides a barrier against skin contact and protects from the compound's flammability, a characteristic of many pyridine derivatives. |
| Respiratory | Not required if handled exclusively in a fume hood. | For spills or work outside a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary to prevent inhalation of harmful vapors. |
Waste Segregation & Containment: A Self-Validating System
Proper containment is the first step in a safe disposal workflow. The causality behind strict segregation is the prevention of dangerous chemical reactions within the waste container.
-
Container Selection: Use only compatible, sealable, and airtight waste containers[7]. High-density polyethylene (HDPE) or glass containers are typically appropriate.
-
Labeling: The container must be labeled as "Hazardous Waste" before the first addition of waste. The label must include the full chemical name: "Waste this compound" and a list of any solvents used.
-
Incompatible Materials: Store the waste container away from strong oxidizing agents and acids (especially nitric acid)[7][8]. Pyridine derivatives can react exothermically with acids, and contact with strong oxidizers poses a fire or explosion risk.
Step-by-Step Disposal Procedures
The appropriate procedure depends on the nature and quantity of the waste.
Protocol A: Routine Laboratory Waste (Residual & Contaminated Materials)
This protocol applies to small quantities of the compound, such as residue in reaction flasks, and contaminated items like gloves, weigh boats, or absorbent paper.
-
Rinse & Collect: Rinse emptied glassware with a minimal amount of a suitable solvent (e.g., acetone or ethanol). Collect this rinse as hazardous waste in your designated container.
-
Solid Waste: Place all contaminated solid materials (gloves, pipette tips, absorbent pads) into a separate, clearly labeled solid hazardous waste container. Do not mix solid and liquid waste unless directed by your institution's Environmental Health & Safety (EH&S) department.
-
Container Management: Keep the waste container tightly closed when not in use[6]. Store it in a designated satellite accumulation area within the lab.
-
Final Disposal: Once the container is full or is no longer being used, complete a chemical collection request form and arrange for pickup by your institution's EH&S personnel[7].
Protocol B: Bulk Quantities & Spill Cleanup
This protocol is for disposing of larger quantities of the compound or for managing accidental spills.
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation and remove all sources of ignition, as pyridine derivatives are often flammable[9][10].
-
Contain the Spill: If a spill occurs, contain the liquid with an inert absorbent material like sand, diatomaceous earth, or a commercial solvent adsorbent[1][10]. Do not use combustible materials like paper towels to absorb large quantities.
-
Collect Waste: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable, labeled hazardous waste container[9][10].
-
Decontaminate: Clean the spill area thoroughly to remove any residual contamination.
-
Arrange Disposal: For bulk quantities or spill cleanup waste, the only acceptable disposal method is through a licensed chemical destruction facility[9]. This is typically managed by your institution's EH&S department. The most common and effective method for chlorinated organic compounds is controlled high-temperature incineration[2]. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed[9].
The Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound.
Caption: Decision workflow for handling and disposal of this compound.
Regulatory Compliance
Disposal of this chemical falls under federal and state hazardous waste regulations. As the waste generator, you are responsible for ensuring that it is managed in accordance with all applicable rules, such as those outlined by the EPA[11]. Waste pyridine is considered a hazardous waste, and any soil, water, or debris from a cleanup must also be treated as such[2]. Always follow your institution's specific protocols, as they are designed to keep you in compliance with the law.
By adhering to these procedures, you build a system of safety that protects you, your colleagues, and the integrity of your research environment. When in doubt, always pause and consult your institution's Environmental Health & Safety department.
References
- 1. carlroth.com [carlroth.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. wku.edu [wku.edu]
- 6. echemi.com [echemi.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, offering a procedural and logical framework for the safe handling of 6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine (CAS No. 7205-46-1). Our objective is to build a self-validating system of safety, grounded in the known hazards of similar chemical families and authoritative best practices.
Hazard Analysis: Understanding the Adversary
Pyridine itself is a well-studied compound known for its potential to cause nausea, headaches, and irritation upon exposure, and it can be absorbed through the skin.[3][4] Chlorinated organic compounds carry their own set of risks, often including environmental persistence and specific toxicological profiles.[5] Therefore, we must operate under the assumption that this compound is harmful if inhaled, ingested, or absorbed through the skin, and is a significant irritant to the eyes and skin.
| Potential Hazard | Classification (Inferred) | Primary Routes of Exposure | Potential Health Effects |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Ingestion, Skin Contact, Inhalation | Harmful if swallowed, in contact with skin, or if inhaled.[2] |
| Skin Irritation | Category 2 | Skin Contact | Causes skin irritation, potential for redness and burns.[2] |
| Eye Irritation | Category 2 | Eye Contact | Causes serious eye irritation or burns; may be permanent.[2] |
| Respiratory Irritation | Category 3 (Single Exposure) | Inhalation | Vapors or dust may cause respiratory tract irritation.[2] |
| Target Organ Effects | Central Nervous System, Liver, Kidneys | All Routes | Based on pyridine toxicity, overexposure may lead to dizziness, headaches, and potential organ damage.[4] |
The Hierarchy of Controls: PPE as the Final Guardian
Before we even consider personal protective equipment, we must prioritize engineering and administrative controls. PPE is the last line of defense, not the first.
Caption: The Hierarchy of Controls prioritizes engineering solutions before relying on PPE.
Core Principle: All handling of this compound, whether in solid or solution form, must be performed within a properly functioning and certified chemical fume hood to minimize inhalation exposure.[3][6]
Detailed PPE Selection and Protocols
Hand Protection: The Primary Contact Surface
Your choice of gloves is arguably the most critical PPE decision. The material must resist degradation and prevent permeation of the chemical. While specific data for this compound is unavailable, we can use pyridine as a conservative proxy.
Causality: Nitrile gloves are commonly used for incidental splash protection against many chemicals, including pyridine.[3][7] However, for prolonged handling or situations with a higher risk of immersion, more robust materials are necessary. Butyl rubber offers superior resistance to a wide range of challenging chemicals.[8] It is crucial to distinguish between splash protection and extended contact.
| Glove Material | Recommendation for Pyridine (Proxy) | Typical Use Case | Key Considerations |
| Nitrile | Fair to Good (Splash Protection Only) | Weighing solids, preparing dilute solutions, routine handling with low splash risk. | NOT for immersion. Change immediately upon any contact.[9][10] Thicker gloves (e.g., >5 mil) provide longer breakthrough times.[10] |
| Neoprene | Good | Handling larger volumes, reactions with moderate splash potential. | Offers good chemical and physical resistance.[8] |
| Butyl Rubber | Excellent | Spills, cleaning, large-scale reactions, extended handling. | Provides excellent resistance but may reduce dexterity.[4][8] |
| Latex | Not Recommended | Poor chemical resistance to many organic compounds.[3] | Potential for allergic reactions.[8] |
Protocol:
-
Inspect: Always inspect gloves for tears, pinholes, or signs of degradation before use.
-
Donning: Don gloves over the cuff of your lab coat.
-
Double Gloving: For higher-risk procedures, consider wearing two pairs of nitrile gloves or a lighter nitrile glove under a heavier butyl or neoprene glove. This provides an indicator if the outer glove is breached and increases protection.
-
Immediate Replacement: If a glove comes into contact with the chemical, remove it immediately using the proper technique (see Doffing diagram), wash your hands, and don a new pair.
Eye and Face Protection: Shielding Against the Irreversible
Given that this chemical class is known to cause serious eye irritation, robust protection is non-negotiable.
-
Mandatory: ANSI Z87.1-rated chemical splash goggles are required at all times when the chemical is being handled, even in a fume hood.
-
Recommended for High-Risk Tasks: When handling larger quantities (>50 mL), working with heated solutions, or performing tasks with a significant splash potential (e.g., pressure reactions, vigorous mixing), a full-face shield must be worn over the chemical splash goggles.
Body and Respiratory Protection
Body Protection:
-
A flame-resistant lab coat, fully buttoned, is the minimum requirement.[11]
-
For procedures involving larger volumes or significant splash risk, a chemically resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.
-
Ensure legs and feet are fully covered with long pants and closed-toe shoes.
Respiratory Protection:
-
Standard Operations: When working exclusively within a certified chemical fume hood, respiratory protection is typically not required. The fume hood serves as the primary barrier.[3]
-
Emergency Situations: For spill cleanup or in the event of a fume hood failure, a respirator is essential. A full-face respirator with organic vapor cartridges provides the best protection for both the respiratory system and eyes. Alternatively, a half-mask respirator with organic vapor cartridges and chemical splash goggles is acceptable.
-
Note: Use of a respirator requires prior medical clearance, training, and fit-testing as per your institution's respiratory protection program.[4]
Procedural Discipline: Donning and Doffing PPE
Contamination during the removal of PPE is a common and preventable cause of exposure. This sequence must be followed meticulously.
Caption: The sequence for donning and doffing PPE is designed to minimize cross-contamination.
Disposal and Decontamination Plan
PPE Disposal:
-
All disposable PPE used while handling this compound (gloves, etc.) must be considered hazardous waste.
-
Place contaminated items in a designated, sealed hazardous waste bag or container immediately after doffing. Do not place them in the regular trash.
Chemical Waste Disposal:
-
This compound is a chlorinated organic material and must be disposed of as hazardous waste.
-
Collect all waste solutions and contaminated materials in a clearly labeled, sealed waste container. The label should include the chemical name and major constituents.
-
Never dispose of chlorinated waste down the sewer system.[12]
-
Consult your institution's Environmental Health & Safety (EHS) office for specific procedures on the disposal of halogenated organic waste.
Emergency Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
By integrating this comprehensive safety framework into your daily operations, you establish a robust and trustworthy system that protects you, your colleagues, and your research.
References
- 1. chemscene.com [chemscene.com]
- 2. echemi.com [echemi.com]
- 3. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. ehs.yale.edu [ehs.yale.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
